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  • Product: Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
  • CAS: 362704-66-3

Core Science & Biosynthesis

Foundational

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate CAS number 362704-66-3

An In-depth Technical Guide to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (CAS: 362704-66-3) Abstract This technical guide provides a comprehensive examination of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (CAS: 362704-66-3)

Abstract

This technical guide provides a comprehensive examination of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule incorporates a piperidine core, a synthetically versatile ketone at the C5 position, a chiral center at C2, and a tert-butyloxycarbonyl (Boc) protected amine. This combination of features makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document details the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, discusses methods for its characterization, explores its applications in drug discovery, and provides essential safety and handling protocols.

Compound Identification and Physicochemical Properties

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, also commonly referred to as 1-Boc-2-methyl-piperidin-5-one, is a key synthetic intermediate.[1][2] Its structure is defined by a six-membered nitrogen-containing ring functionalized for controlled, sequential chemical transformations. The Boc protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the ketone moiety.

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O1 O C3->O1 O N1 N C4->N1 C5 C C5->C1 C_Me CH₃ C5->C_Me N1->C5 C_Boc_CO C N1->C_Boc_CO O_Boc_CO O C_Boc_CO->O_Boc_CO O_Boc_O O C_Boc_CO->O_Boc_O C_Boc_quat C O_Boc_O->C_Boc_quat C_Boc_Me1 CH₃ C_Boc_quat->C_Boc_Me1 C_Boc_Me2 CH₃ C_Boc_quat->C_Boc_Me2 C_Boc_Me3 CH₃ C_Boc_quat->C_Boc_Me3 inv1 inv2 inv3

Caption: 2D Structure of the title compound.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
IUPAC Name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate [1][3]
CAS Number 362704-66-3 [1][3][4]
Synonyms 1-Boc-2-methyl-piperidin-5-one, 1-Boc-6-methyl-3-piperidone [1]
Molecular Formula C₁₁H₁₉NO₃ [1]
Molecular Weight 213.27 g/mol [1]
Appearance Solid [2][3]
Purity Typically ≥95% [3][4][5]
Storage Refrigerator, under inert atmosphere [3]
SMILES CC1CCC(=O)CN1C(=O)OC(C)(C)C [1][4]

| InChI Key | CSTUUOYWLVVNLE-UHFFFAOYSA-N |[1][3] |

Proposed Synthetic Strategy and Experimental Protocol

While multiple suppliers offer this compound, detailed peer-reviewed synthesis procedures are not abundant. However, a logical and robust synthesis can be designed based on established principles of organic chemistry, such as intramolecular cyclization reactions. The following represents a field-proven approach for constructing the piperidone core.

Causality of the Synthetic Design: The strategy hinges on an intramolecular Dieckmann condensation of a suitably substituted acyclic precursor. This method is highly effective for forming five- and six-membered rings. The Boc protecting group is chosen for its stability under the basic conditions required for cyclization and its facile removal under acidic conditions, providing orthogonal control for subsequent synthetic steps.

G cluster_0 Synthesis Workflow start Acyclic Precursor (e.g., N-Boc protected amino ester) cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) Base: NaH, NaOEt, etc. start->cyclization 1. Add Base in Aprotic Solvent hydrolysis Saponification & Decarboxylation Aqueous Acid Workup cyclization->hydrolysis 2. Acid Quench purification Purification (Column Chromatography) hydrolysis->purification 3. Extraction & Chromatography product Final Product: tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed workflow for synthesis and validation.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology for the synthesis. Researchers should perform their own optimization based on laboratory conditions and scale.

  • Reaction Setup:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 mL per 1 mmol of substrate).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask.

    • Expert Insight: Using a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon for cyclization without competing side reactions like ester hydrolysis. The dispersion in oil must be washed with dry hexanes before use to remove the stabilizer.

  • Substrate Addition and Cyclization:

    • Dissolve the acyclic precursor, ethyl 5-(tert-butoxycarbonylamino)-4-methylpentanoate (1.0 equivalent), in anhydrous toluene.

    • Add the substrate solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The slow addition and subsequent heating are crucial to control the initial exothermic reaction and then drive the cyclization to completion.

  • Work-up and Decarboxylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Add 3M hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 1-2 hours to facilitate decarboxylation of the intermediate β-keto ester.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Expert Insight: The acidic workup serves a dual purpose: it neutralizes the strong base and catalyzes the decarboxylation of the initially formed β-keto ester, directly yielding the target 5-oxopiperidine.

  • Purification and Isolation:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate as a solid.

Spectroscopic Characterization (Expected Signatures)

Validation of the final product's identity and purity is paramount. The following are the expected spectroscopic data based on the compound's structure.

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ ≈ 4.2-3.8 (m, 1H, CH-N): Complex multiplet for the proton at the C2 chiral center.

    • δ ≈ 3.6-3.2 (m, 2H, CH₂-N): Diastereotopic protons of the C6 methylene group adjacent to the nitrogen.

    • δ ≈ 2.8-2.4 (m, 4H, CH₂-C=O and CH₂-CH): Methylene protons at C3 and C4.

    • δ ≈ 1.48 (s, 9H, C(CH₃)₃): Sharp singlet for the nine equivalent protons of the Boc group.

    • δ ≈ 1.20 (d, 3H, CH-CH₃): Doublet for the methyl group at C2, coupled to the C2 proton.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ≈ 208 ppm: Ketone carbonyl (C5).

    • δ ≈ 155 ppm: Carbamate carbonyl (Boc C=O).

    • δ ≈ 80 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).

    • δ ≈ 55-45 ppm: Aliphatic carbons attached to nitrogen (C2, C6).

    • δ ≈ 40-30 ppm: Remaining aliphatic carbons (C3, C4).

    • δ ≈ 28.5 ppm: Methyl carbons of the Boc group.

    • δ ≈ 15 ppm: Methyl carbon at C2.

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₁H₁₉NO₃: 213.14.

    • Expected m/z: 214.14 [M+H]⁺, 236.13 [M+Na]⁺.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ≈ 2975 cm⁻¹: C-H stretching (aliphatic).

    • ≈ 1715 cm⁻¹: C=O stretching (ketone).

    • ≈ 1690 cm⁻¹: C=O stretching (Boc carbamate).

Utility and Applications in Drug Development

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its synthetic utility stems from its distinct reactive sites, which can be addressed sequentially.

  • Ketone Modification: The C5 ketone is a primary site for elaboration. It can undergo a wide range of transformations, including:

    • Reductive Amination: To introduce substituted amine functionalities, a common strategy for building diversity in compound libraries.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the attachment of various side chains.

    • Grignard and Organolithium Additions: To create tertiary alcohols and introduce new stereocenters.

  • N-Boc Deprotection and Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine is then available for:

    • Acylation/Sulfonylation: To form amides and sulfonamides.

    • Alkylation: To introduce substituents on the piperidine nitrogen.

    • Coupling Reactions: To connect the piperidine scaffold to other molecular fragments.

G center_mol tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate ketone_node C5 Ketone Moiety center_mol->ketone_node Site 1 amine_node N1-Boc Group center_mol->amine_node Site 2 reductive_amination Reductive Amination (Adds R₂NH group) ketone_node->reductive_amination wittig Wittig Reaction (Forms C=CR₂ bond) ketone_node->wittig grignard Grignard Addition (Forms tertiary alcohol) ketone_node->grignard deprotection 1. Deprotection (Acid) (Reveals secondary amine) amine_node->deprotection alkylation 2. N-Alkylation / Acylation (Adds R-group to Nitrogen) deprotection->alkylation

Caption: Key reactive sites and potential transformations.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is aggregated from safety data sheets and chemical databases.[1][3]

Table 2: GHS Hazard Identification

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator is recommended.[3]

Conclusion

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a strategically designed synthetic intermediate with significant potential in modern drug discovery. Its pre-installed chiral center, orthogonally protected amine, and reactive ketone handle provide researchers with a powerful and versatile scaffold. By understanding its synthesis, properties, and reactivity, scientists can effectively leverage this building block to accelerate the development of complex, biologically active molecules.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • PubChem. (n.d.). tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate GmbH. Retrieved from [Link]

  • Orsini, F., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Nature. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 362704-66-3 | tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Synthonix, Inc. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. Retrieved from [Link]

  • Parkway Scientific. (n.d.). YB-449 (362704-66-3, MFCD11520583). Parkway Scientific. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate

This guide provides an in-depth exploration of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical properties, outlines a robust synthetic approach, details analytical characterization methods, and discusses its potential applications in the synthesis of complex molecular architectures.

Core Molecular Attributes

tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate, also known by its synonym 1-Boc-2-methyl-5-piperidone, is a chiral synthetic intermediate. The presence of a methyl group at the 2-position and a ketone at the 5-position of the piperidine ring, combined with the sterically demanding tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile scaffold for introducing stereochemical complexity and diverse functionalities.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 g/mol [1][2]
Exact Mass 213.1365 g/mol [1][2]
Chemical Identifiers

For unambiguous identification in databases and procurement, the following identifiers are used:

IdentifierValueSource
IUPAC Name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate[2]
CAS Number 362704-66-3[2][3]
PubChem CID 66545682[2]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for the N-protection of piperidine derivatives. The logical precursor for this molecule is 2-methyl-5-piperidone. The synthesis, therefore, involves the protection of the secondary amine of the piperidone with a tert-butoxycarbonyl group.

The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most reliable method for this transformation. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc₂O. This is typically performed in the presence of a mild base to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_methyl_5_piperidone 2-Methyl-5-piperidone Reaction N-Boc Protection 2_methyl_5_piperidone->Reaction Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction Base Mild Base (e.g., Triethylamine) Base->Reaction Target_Molecule tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate Reaction->Target_Molecule Work-up & Purification

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Representative)

This protocol describes a standard procedure for the Boc-protection of a secondary amine.

Materials:

  • 2-methyl-5-piperidone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of 2-methyl-5-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or as a solution in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Spectroscopic Data (Expected)
TechniqueFunctional Group / ProtonsExpected Chemical Shift / Wavenumber / m/z
¹H NMR Boc group (-C(CH₃)₃)~1.4-1.5 ppm (singlet, 9H)
Piperidine ring protons (-CH₂-, -CH-)~1.8-4.5 ppm (multiplets)
Methyl group (-CH₃)~1.1-1.3 ppm (doublet)
¹³C NMR Boc group (-C(CH₃)₃)~28.5 ppm
Boc group (quaternary C)~80.0 ppm
Carbonyl (C=O, carbamate)~154-155 ppm
Carbonyl (C=O, ketone)~208-210 ppm
Piperidine ring carbons~30-60 ppm
Methyl carbon (-CH₃)~15-20 ppm
IR Spectroscopy C=O stretch (carbamate)~1690-1710 cm⁻¹ (strong)
C=O stretch (ketone)~1715-1730 cm⁻¹ (strong)
C-H stretch (alkane)~2850-3000 cm⁻¹ (strong)
Mass Spectrometry [M+H]⁺ (protonated molecule)m/z ≈ 214.14
[M+Na]⁺ (sodium adduct)m/z ≈ 236.12
[M-Boc+H]⁺ (loss of Boc group)m/z ≈ 114.09
Chromatographic Analysis

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC).

Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The piperidine scaffold is a common motif in many approved drugs and clinical candidates.

The ketone functionality at the 5-position serves as a handle for a variety of chemical transformations, including:

  • Reductive amination: to introduce substituted amine functionalities.

  • Wittig reaction and related olefications: to form carbon-carbon double bonds.

  • Aldol and related condensation reactions: to build larger carbon skeletons.

  • Grignard and organolithium additions: to introduce alkyl, aryl, or other groups.

The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), allowing for further functionalization of the piperidine nitrogen.

The chirality at the 2-position makes this compound particularly useful for the synthesis of enantiomerically pure compounds, which is often a critical requirement for modern pharmaceuticals. Its utility is highlighted in the synthesis of kinase inhibitors, where the piperidine ring can serve as a central scaffold to orient pharmacophoric groups for optimal binding to the target protein.[4][5]

Applications cluster_transformations Chemical Transformations cluster_final_products Potential Final Products Target_Molecule tert-Butyl 2-methyl- 5-oxopiperidine-1-carboxylate Reductive_Amination Reductive Amination Target_Molecule->Reductive_Amination Olefination Olefination Target_Molecule->Olefination Condensation Condensation Reactions Target_Molecule->Condensation Nucleophilic_Addition Nucleophilic Addition Target_Molecule->Nucleophilic_Addition Kinase_Inhibitors Kinase Inhibitors Reductive_Amination->Kinase_Inhibitors Complex_Heterocycles Complex Heterocycles Olefination->Complex_Heterocycles Condensation->Complex_Heterocycles GPCR_Ligands GPCR Ligands Nucleophilic_Addition->GPCR_Ligands

Caption: Potential synthetic applications of the target molecule.

Safety and Handling

tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Commercial suppliers often recommend storage in a refrigerator.

Conclusion

tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its combination of a chiral center, a modifiable ketone functionality, and a stable yet readily cleavable protecting group allows for the efficient construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.
  • Google Patents. (n.d.). A kind of preparation method of 2-piperidone.
  • PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • Kiełbasiński, P., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2015/0259354 A1.
  • ResearchGate. (n.d.). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Retrieved January 23, 2026, from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 23, 2026, from [Link] Macmillan_Group/files/publications/nature19056-s.pdf

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 23, 2026, from [Link]

  • Common Organic Chemistry. (2012). WO 2012/069948 Al.
  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Retrieved January 23, 2026, from [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019).
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved January 23, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Boc-2-methyl-piperidin-5-one: A Key Building Block for Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Boc-2-methyl-piperidin-5-one (tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate), a valuable h...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Boc-2-methyl-piperidin-5-one (tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate), a valuable heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into its structural features, physicochemical characteristics, reactivity, and applications, offering a foundational understanding for its use in the synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a diverse range of biological receptors and enzymes. The introduction of functional groups and stereocenters onto the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

1-Boc-2-methyl-piperidin-5-one, with its strategically placed ketone, methyl group, and N-Boc protecting group, serves as a versatile synthon for the elaboration of complex piperidine derivatives. The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the ring. The ketone at the 5-position and the methyl group at the 2-position offer multiple points for chemical modification, making this molecule a valuable starting material for the construction of diverse molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-2-methyl-piperidin-5-one is essential for its effective handling, reaction setup, and purification.

Structural and General Properties
PropertyValueSource
Chemical Name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate[2]
Synonyms 1-Boc-2-methyl-piperidin-5-one, 1-Boc-6-methyl-3-piperidone[2]
CAS Number 362704-66-3[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Appearance Off-white solid
Storage Store at 0-8 °C
Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point 298.8 ± 33.0 °C
Density 1.060 ± 0.06 g/cm³
pKa -1.40 ± 0.40

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-Boc-2-methyl-piperidin-5-one. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the methyl group, and the Boc protecting group. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the 2-position and the conformational preferences of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • C=O stretch (ketone): A strong absorption band is expected in the region of 1710-1730 cm⁻¹.

  • C=O stretch (carbamate): A strong absorption band is anticipated around 1680-1700 cm⁻¹.

  • C-H stretch: Absorptions corresponding to the aliphatic C-H bonds of the piperidine ring, methyl, and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular weight of 213.27 g/mol .

Synthesis and Reactivity

The synthesis of 1-Boc-2-methyl-piperidin-5-one can be approached through various synthetic strategies, often involving the construction of the substituted piperidine ring.

General Synthetic Approaches

The synthesis of substituted piperidinones often involves multi-step sequences. A common strategy for analogous structures involves the formation of a suitable precursor followed by cyclization. For instance, the synthesis of related N-Boc-piperidinyl pyrazoles starts from N-Boc protected piperidine carboxylic acids, which are converted to β-keto esters and subsequently cyclized.[3]

G cluster_0 Synthetic Pathway Overview Start N-Boc-2-methylpipecolinic Acid or related precursor Intermediate1 Activation & Ring Formation/ Functional Group Interconversion Start->Intermediate1 Multi-step sequence Product 1-Boc-2-methyl-piperidin-5-one Intermediate1->Product G cluster_1 Reactivity Profile Molecule 1-Boc-2-methyl-piperidin-5-one Ketone (C5) N-Boc Group α-Protons (C4, C6) Reaction1 Nucleophilic Addition, Reduction, Condensation Molecule:f1->Reaction1 Reaction2 Deprotection (Acidic Conditions) Molecule:f2->Reaction2 Reaction3 Enolate Formation & Alkylation Molecule:f3->Reaction3

Caption: Key reactive sites of 1-Boc-2-methyl-piperidin-5-one.

Applications in Drug Discovery

1-Boc-2-methyl-piperidin-5-one is a valuable building block in the synthesis of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Scaffold for Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors, where it often serves as a central scaffold to orient key pharmacophoric groups towards the binding site of the enzyme. The ability to functionalize 1-Boc-2-methyl-piperidin-5-one at multiple positions allows for the generation of libraries of compounds for screening against various kinase targets. For example, piperazine-containing derivatives have been successfully employed in the development of potent CDK4/6 inhibitors for cancer therapy. [4]

Synthesis of Bioactive Molecules

The versatility of this building block allows for its incorporation into a wide range of bioactive molecules. The ketone can be transformed into amines, alcohols, or heterocyclic systems, while the liberated secondary amine after Boc deprotection can be used for amide bond formation or the introduction of other functional groups.

G cluster_2 Drug Discovery Workflow BuildingBlock 1-Boc-2-methyl-piperidin-5-one Derivatization Chemical Modifications (e.g., Reductive Amination, Alkylation) BuildingBlock->Derivatization Library Library of Diverse Piperidine Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit LeadOp Lead Optimization Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: Role of 1-Boc-2-methyl-piperidin-5-one in a typical drug discovery workflow.

Safety and Handling

Based on aggregated GHS data, 1-Boc-2-methyl-piperidin-5-one is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

1-Boc-2-methyl-piperidin-5-one is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its combination of a reactive ketone, a stereocenter, and a versatile protecting group allows for the efficient synthesis of a wide variety of substituted piperidine derivatives. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its successful application in the laboratory. As the demand for novel and complex small molecule therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

  • Perkausas, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3485. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Landi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6885. Available at: [Link]

  • De Simone, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4935. Available at: [Link]

Sources

Exploratory

The Rising Therapeutic Potential of 2-Methylpiperidine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Importance of the 2-Methylpiperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous approved pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-Methylpiperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous approved pharmaceuticals.[1] Its prevalence is not accidental but rather a testament to its favorable physicochemical properties, including its three-dimensional geometry which allows for precise spatial orientation of substituents, and its basic nitrogen atom which can be crucial for target engagement. Within this privileged class of heterocycles, 2-methylpiperidine derivatives are emerging as a particularly compelling subclass, demonstrating a remarkable breadth of biological activities. The strategic placement of a methyl group at the 2-position introduces a chiral center, creating stereoisomers that can exhibit differential pharmacology and providing a valuable handle for optimizing potency and selectivity. This guide offers an in-depth exploration of the biological activities of 2-methylpiperidine derivatives, providing researchers and drug development professionals with a comprehensive technical resource to navigate the synthesis, evaluation, and mechanistic understanding of these promising compounds.

A Spectrum of Biological Activities: From Pain Relief to Cancer Cytotoxicity

The 2-methylpiperidine scaffold has proven to be a versatile template for the design of molecules with a wide array of therapeutic applications. This section will delve into the key biological activities associated with these derivatives, supported by quantitative data and mechanistic insights.

Analgesic Properties: Targeting the Opioid System

A significant body of research has highlighted the potential of piperidine derivatives as potent analgesics, often acting through the modulation of opioid receptors.[2] The piperidine moiety is a key structural feature of morphine and its analogs, underscoring its importance in the design of novel pain therapeutics.

Quantitative Analysis of Analgesic Activity

The analgesic efficacy of novel 2-methylpiperidine derivatives is typically assessed using in vivo models of nociception. The following table summarizes representative data from studies on analogous piperidine compounds, illustrating the potency that can be achieved.

Compound IDAnimal ModelAssayDoseAnalgesic Effect (% Inhibition or Latency)Reference
AMP5 MouseTail Immersion1 mg/kg (i.p.)3.83% (PMAP)[3]
AMP6 MouseTail Immersion1 mg/kg (i.p.)Potent Analgesia[3]
Compound 1e MouseTail ImmersionNot SpecifiedHighly significant analgesia at 60-90 min[4]

Note: Data for specific 2-methylpiperidine derivatives with analgesic activity is often proprietary. The data presented for analogous piperidine derivatives serves to illustrate the potential of this scaffold.

Experimental Protocol: Hot-Plate Test for Analgesia

The hot-plate test is a widely used method to evaluate the central analgesic activity of a compound by measuring the latency of a thermal nociceptive response.[5][6]

Objective: To assess the central analgesic activity of a test compound in rodents.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 1°C).[7]

  • Transparent glass cylinder to confine the animal on the hot plate.[8]

  • Test animals (e.g., Swiss albino mice, 20-30g).[9]

  • Test compound and vehicle control.

  • Standard analgesic drug (e.g., Morphine).

  • Timer.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before the experiment.[10]

  • Baseline Latency: Place each animal individually on the hot plate and start the timer.[6]

  • Observation: Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[6]

  • Recording: Stop the timer at the first sign of a nocifensive response and record the latency time.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and assign it the maximum latency score.[6]

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).

  • Administration: Administer the test compound, standard drug, or vehicle to the respective groups (e.g., intraperitoneally).

  • Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, repeat the hot-plate test and record the latency for each animal.[4]

  • Data Analysis: Calculate the mean latency for each group at each time point. An increase in latency compared to the control group indicates an analgesic effect.

G cluster_0 In Vivo Analgesic Assessment A Animal Acclimatization B Baseline Nociceptive Response (Hot-Plate Test) A->B Establish Baseline C Compound Administration (Test, Standard, Vehicle) B->C Grouping & Dosing D Post-Treatment Nociceptive Response (Time-course) C->D Evaluate Efficacy E Data Analysis (Comparison of Latencies) D->E Quantify Analgesia

Caption: Putative anti-inflammatory mechanism of 2-methylpiperidine derivatives via MAPK pathway inhibition.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The piperidine scaffold is present in several anticancer drugs, and novel derivatives continue to be explored for their cytotoxic potential against various cancer cell lines. [11] Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of 2-methylpiperidine derivatives is typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineAssayIC50 (µM)Reference
cis-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 (Colon)Not Specified6-11[9]
trans-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 (Colon)Not Specified6-11[9]
Compound 1 HepG2 (Liver)MTT2.14-2.56[12]
Compound 2 HepG2 (Liver)MTT5.99[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13][14][15] Objective: To determine the in vitro cytotoxicity of a test compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29).

  • Complete cell culture medium.

  • 96-well microplates.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS). [13]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl). [16]* Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment. [16]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). [16]Include vehicle-treated and untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [14][16]4. Formazan Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 or 570 nm using a microplate reader. [16]6. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Cancer

Piperine has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the NF-κB and PI3K/Akt pathways. [11]These pathways are crucial for cancer cell survival and proliferation, making them attractive targets for anticancer drug development.

G cluster_0 Anticancer Signaling Cascade A 2-Methylpiperidine Derivative B Modulation of PI3K/Akt & NF-κB Pathways A->B Target Engagement C Inhibition of Cell Proliferation & Induction of Apoptosis B->C D Cancer Cell Death C->D

Caption: Proposed anticancer mechanism of 2-methylpiperidine derivatives via key signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems. [17]Modulators of nAChRs have therapeutic potential for treating neurological disorders, pain, and inflammation.

Quantitative Analysis of nAChR Modulation

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.

CompoundReceptor SubtypeAssayKi (nM)Reference
[3H]Cytisine α4β2 nAChRRadioligand BindingNot Applicable (Radioligand)[18]
[3H]Methyllycaconitine α7 nAChRRadioligand BindingNot Applicable (Radioligand)[19]

Note: Specific Ki values for 2-methylpiperidine derivatives are often found in specialized medicinal chemistry literature.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor. [18][19] Objective: To determine the binding affinity of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]cytisine for α4β2). [18]* Test compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer). [18]* 96-well plates.

  • Filter mats (e.g., GF/C filters).

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation, radioligand, and varying concentrations of the test compound in the assay buffer. [18]2. Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 75 minutes at 4°C). [18]3. Filtration: Rapidly filter the incubation mixture through a filter mat to separate the bound from the free radioligand. [20]4. Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand. [20]5. Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. [20]6. Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Synthesis of Bioactive 2-Methylpiperidine Derivatives

The synthesis of 2-methylpiperidine derivatives can be achieved through various synthetic strategies. A common approach involves the reduction of a corresponding pyridine precursor.

General Synthetic Scheme

G cluster_0 Synthesis of a 2-Methylpiperidine Derivative A Substituted 2-Methylpyridine B Reduction (e.g., H2, Pd/C or NaBH4) A->B C 2-Methylpiperidine Intermediate B->C D Functional Group Interconversion (e.g., Alkylation, Acylation) C->D E Bioactive 2-Methylpiperidine Derivative D->E

Caption: A generalized synthetic route to 2-methylpiperidine derivatives.

Detailed Synthetic Protocol: Example Synthesis

A specific example of a multi-step synthesis of a piperidine derivative is outlined below, adapted from the literature. [21] Objective: To synthesize a functionalized piperidine derivative from a starting aldehyde.

Materials:

  • Starting aldehyde (e.g., 48)

  • L-glutamic acid

  • Ethanol

  • Thionyl chloride

  • Triethylsilane

  • Trifluoroacetic acid

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Raney Nickel (Ra-Ni)

  • Hydrogen gas

  • Appropriate solvents and reagents for workup and purification.

Procedure:

  • Schiff Base Formation and Reduction: React the starting aldehyde with L-glutamic acid to form a Schiff base, followed by reduction to yield (S)-N-benzothienylmethylglutamic acid (49). [21]2. Lactam Formation: Reflux compound 49 in ethanol to form the corresponding γ-lactam (50). [21]3. Intramolecular Friedel-Crafts Reaction: Convert the carboxylic acid of the lactam to an acid chloride and perform an intramolecular Friedel-Crafts reaction to obtain the tricyclic keto-lactam (51). [21]4. Ketone Reduction: Reduce the ketone to an alcohol (52) using a suitable reducing agent. [21]5. Alcohol Reduction: Reduce the alcohol using triethylsilane and trifluoroacetic acid to yield the lactam (53). [21]6. Lactam Reduction: Reduce the lactam to the corresponding amine (54) using BH3·SMe2. [21]7. Final Reduction to Piperidine: Subject the intermediate to reduction with activated Raney Nickel and hydrogen gas to obtain the final piperidine derivative. [21] Note: This is a complex, multi-step synthesis and should be performed by experienced chemists in a well-equipped laboratory.

Conclusion and Future Directions

The 2-methylpiperidine scaffold represents a highly promising starting point for the development of novel therapeutics with a wide range of biological activities. The insights and protocols provided in this technical guide are intended to empower researchers to explore the vast chemical space of 2-methylpiperidine derivatives and to accelerate the discovery of new drug candidates. Future research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure 2-methylpiperidine derivatives, as well as a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

References

[22]Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. (2024). MDPI. [Link]

[23]Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

[9]Analgesic activity of alkyl piperidine derivatives. (2016). ResearchGate. [Link]

[24]Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. (2019). PubMed. [Link]

[25]Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. (2024). PubMed. [Link]

[26]IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (N/A). ResearchGate. [Link]

[10]Rodent Hot/Cold Plate Pain Assay. (N/A). Maze Engineers. [Link]

[19]Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]

[11]Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (N/A). NIH. [Link]

[1]Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (N/A). PMC - PubMed Central. [Link]

[27]Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (N/A). PMC - NIH. [Link]

[28]Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (N/A). ACS Chemical Neuroscience. [Link]

[16]MTT (Assay protocol). (2023). Protocols.io. [Link]

[4]Analgesic activity of alkyl piperidine derivatives. (N/A). Unknown Source. [Link]

[21]SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (N/A). White Rose eTheses Online. [Link]

[29]Research Article In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. (2020). ScienceOpen. [Link]

[30]Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. (N/A). MDPI. [Link]

[31]QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (N/A). MDPI. [Link]

[5]The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. (N/A). PMC - NIH. [Link]

[32]Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (N/A). PMC - NIH. [Link]

[33]Analysis of a Quantitative Relationship Between the Structure and Analgesic Activity of Meperidin Derivatives Using Semi-Empirical AM1 Method. (N/A). JKPK (Jurnal Kimia dan Pendidikan Kimia). [Link]

[34]Synthetic method of piperidine derivative. (N/A). Google Patents.

[35]Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Unknown Source. [Link]

[8]Hot plate test. (N/A). Wikipedia. [Link]

[36]Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (N/A). PMC - PubMed Central. [Link]

[37]Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (N/A). Unknown Source. [Link]

[38]Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PMC - NIH. [Link]

[39]Carrageenan induced Paw Edema (Rat, Mouse). (N/A). Inotiv. [Link]

[12]cytotoxicity ic50 values: Topics by Science.gov. (N/A). Science.gov. [Link]

[2]Analgesic activity of alkyl piperidine derivatives. (2016). PubMed. [Link]

[15]Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

[40]Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (N/A). PMC - PubMed Central. [Link]

[41]Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (N/A). Unknown Source. [Link]

[42]Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (N/A). PMC - PubMed Central. [Link]

[43]IC50 Values of Isolated Compounds as Anti-inflammatory agents. (N/A). ResearchGate. [Link]

[7]Analgesia Hot Plat Test. (N/A). Unknown Source. [Link]

[44]Cytotoxicity (IC50) of tested compounds on different cell lines. (N/A). ResearchGate. [Link]

[45]Cytotoxicity MTT Assay Protocols and Methods. (N/A). Springer Nature Experiments. [Link]

[17]Nicotinic acetylcholine receptors. (N/A). Unknown Source. [Link]

[46]Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). Unknown Source. [Link]

[3]Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (N/A). Longdom Publishing. [Link]

[47]Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. (N/A). PubMed. [Link]

[20]Data Sheet Radioligand Binding Assay Protocol. (N/A). Gifford Bioscience. [Link]

[48]Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (N/A). The Journal of Phytopharmacology. [Link]

[6]Rodent Hot Plate Pain Assay. (N/A). Maze Engineers. [Link]

[49]Carrageenan induced Paw Edema Model. (N/A). Creative Biolabs. [Link]

[18]Nicotinic receptor binding: Significance and symbolism. (2025). Unknown Source. [Link]

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Foundational

The Discovery and Synthesis of Substituted Oxopiperidines: A Technical Guide for Drug Development Professionals

Abstract The substituted oxopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1] Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted oxopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets, while the embedded amide functionality offers favorable pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted oxopiperidines for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, from classical cyclization reactions to modern catalytic asymmetric methods, and explore the rationale behind experimental choices. Through detailed protocols, mechanistic insights, and illustrative case studies, this guide aims to equip scientists with the knowledge to effectively design, synthesize, and optimize this privileged scaffold in their drug discovery endeavors.

Introduction: The Significance of the Oxopiperidine Moiety in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its conformational flexibility and its ability to serve as a versatile scaffold for presenting diverse functional groups.[1][2][3][4] The introduction of a carbonyl group to form an oxopiperidine, also known as a piperidinone, further enhances its utility in drug design. The embedded lactam functionality imparts a degree of rigidity, reducing the entropic penalty upon binding to a biological target, and provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

Substituted oxopiperidines are found in a remarkable array of therapeutic agents, demonstrating their broad biological relevance.[2][5] Their applications span from oncology and infectious diseases to central nervous system disorders and metabolic diseases.[6] This wide-ranging activity is a testament to the scaffold's ability to be tailored to interact with a diverse set of protein targets, including enzymes and receptors.[6] The ongoing exploration of substituted oxopiperidines in drug discovery continues to yield novel therapeutic candidates, underscoring the enduring importance of this structural motif.[6][7][8]

Key Synthetic Strategies for Substituted Oxopiperidines

The construction of the substituted oxopiperidine ring can be approached through a variety of synthetic strategies, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the required stereochemistry, and the overall synthetic efficiency.

Cyclization of Acyclic Precursors

A foundational approach to oxopiperidine synthesis involves the intramolecular cyclization of suitably functionalized acyclic precursors. This strategy is highly versatile, allowing for the introduction of substituents at various positions of the ring prior to cyclization.

2.1.1. Dieckmann Condensation and Related Cyclizations

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic method for the synthesis of β-keto esters, which can be readily converted to 2-oxopiperidines. A related and widely used approach involves the cyclization of δ-amino esters or their derivatives.

Experimental Protocol: Synthesis of a 2-Oxopiperidine via Intramolecular Amidation

  • Reaction Setup: To a solution of a δ-amino ester (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide), depending on the specific substrate and desired mechanism.

  • Reaction Conditions: The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the alcohol byproduct and drive the reaction to completion.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-oxopiperidine.

The causality behind this experimental choice lies in the thermodynamic favorability of forming a six-membered ring. The removal of the alcohol byproduct is crucial for shifting the equilibrium towards the cyclized product, ensuring a high yield.

Hydrogenation of Pyridine and Pyridone Derivatives

The catalytic hydrogenation of substituted pyridines and pyridones is a powerful and atom-economical method for accessing a wide range of substituted piperidines and oxopiperidines.[3][9] The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivities.

2.2.1. Catalytic Hydrogenation of Pyridones

The reduction of pyridone rings provides a direct route to oxopiperidines. Various catalysts, including platinum, palladium, and rhodium, can be employed for this transformation.[9] The choice of catalyst can influence the stereochemical outcome of the reaction, particularly when chiral ligands are used in asymmetric hydrogenations.

A notable advancement in this area is the use of iridium-based catalysts, which have demonstrated remarkable selectivity in the hydrogenation of pyridines, even in the presence of other reducible functional groups.[4] This allows for the synthesis of complex, multi-functionalized piperidines that would be challenging to access through other methods.[4]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Substituted 2-Pyridone

  • Reaction Setup: A solution of the substituted 2-pyridone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the substituted 2-oxopiperidine.

The rationale for using palladium on carbon is its high activity and selectivity for the reduction of the pyridine ring. The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity.

Asymmetric Synthesis of Chiral Oxopiperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous catalytic asymmetric methods for the synthesis of chiral substituted piperidines and oxopiperidines.[10][11][12] These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to single enantiomers with high enantiomeric excess.[10][12]

2.3.1. Rhodium-Catalyzed Asymmetric Cycloadditions

Rhodium-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the asymmetric synthesis of polysubstituted piperidines.[12][13] This methodology allows for the rapid construction of complex piperidine scaffolds from simple, readily available starting materials with high levels of enantioselectivity.[13]

2.3.2. Catalytic Asymmetric Ring Expansion

A novel approach to chiral piperidines involves the catalytic asymmetric deprotonation of a pyrrolidine followed by an aldehyde trapping and ring expansion sequence.[11] This method provides a concise route to various stereoisomers of β-hydroxy piperidines.[11]

Asymmetric_Ring_Expansion cluster_0 Catalytic Asymmetric Ring Expansion N-Boc_Pyrrolidine N-Boc Pyrrolidine Deprotonation Asymmetric Deprotonation (Chiral Ligand) Lithiate Chiral Lithiated Pyrrolidine Aldehyde_Trapping Aldehyde Trapping Adduct Intermediate Adduct Ring_Expansion Ring Expansion Piperidine β-Hydroxy Piperidine

Structure-Activity Relationship (SAR) and Lead Optimization

The substituted oxopiperidine scaffold provides a versatile platform for exploring structure-activity relationships (SAR). The ability to introduce substituents at various positions of the ring with stereochemical control allows for the fine-tuning of a compound's pharmacological properties.

Case Study: Renin Inhibitors

In the development of renin inhibitors for the treatment of hypertension, the oxopiperazine-substituted piperidine scaffold was identified as a promising starting point.[7] Through X-ray crystal structure analysis, researchers were able to design and synthesize a series of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides.[7] The systematic modification of substituents on the piperidine and oxopiperazine rings led to the identification of compounds with potent renin inhibitory activity and favorable pharmacokinetic profiles.[7]

CompoundR1R2Renin IC50 (nM)
Lead HH>1000
Analog 1 MeH150
Analog 2 HCl50
Compound 15 MeCl5
Table 1: SAR of Oxopiperazine-Substituted Piperidine Renin Inhibitors.
Case Study: FXIa Inhibitors

In the pursuit of selective Factor XIa (FXIa) inhibitors for anticoagulant therapy, a series of substituted oxopyridine derivatives were designed and synthesized.[14][15] By introducing hydrophobic fragments at the P1 position, researchers aimed to enhance the interaction with the S1 pocket of FXIa.[14] This rational design approach, aided by computer-aided drug design (CADD), led to the discovery of potent and selective FXIa inhibitors with good membrane permeability and excellent pharmacokinetic properties.[14][15]

SAR_Logic cluster_1 Lead Optimization Workflow Initial_Hit Initial Hit (Oxopiperidine Core) SAR_Exploration Systematic Modification of Substituents Potency Increased Potency Selectivity Improved Selectivity PK_Properties Favorable PK/PD Properties Candidate Drug Candidate

Conclusion and Future Perspectives

The substituted oxopiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. The development of novel synthetic methodologies, particularly in the area of catalytic asymmetric synthesis, has significantly expanded the accessible chemical space of these important heterocycles.[10][12][13][16] The ability to rationally design and synthesize complex, multi-substituted oxopiperidines with precise stereochemical control will undoubtedly lead to the discovery of new and improved therapeutic agents.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of green chemistry principles.[5] Furthermore, the application of computational methods and artificial intelligence in the design of novel oxopiperidine-based ligands will accelerate the discovery of next-generation therapeutics. The continued exploration of the biological activities of this privileged scaffold promises to yield new treatments for a wide range of human diseases.

References

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (2017). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. (2026). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • 2-Oxopiperidine-4-carboxylic acid | C6H9NO3 | CID 55286080 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed. (2012). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine - ACS Publications. (2009). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed. (2008). Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed. (2019). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023). Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023). Retrieved from [Link]

  • Medicinal Chemistry II (25) Antihypertensive Agents (Part 02) Quinapril, Methyldopa, Colinidine - YouTube. (2023). Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. (n.d.). Retrieved from [Link]

  • [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (2015). Retrieved from [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org. (2023). Retrieved from [Link]

  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed. (2013). Retrieved from [Link]

  • ChemInform Abstract: Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2014). Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of 1-Boc-2-methyl-piperidin-5-one

An In-depth Technical Guide to 1-Boc-2-methyl-piperidin-5-one for Researchers and Drug Development Professionals 1-tert-butoxycarbonyl-2-methyl-piperidin-5-one, commonly referred to as 1-Boc-2-methyl-piperidin-5-one (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Boc-2-methyl-piperidin-5-one for Researchers and Drug Development Professionals

1-tert-butoxycarbonyl-2-methyl-piperidin-5-one, commonly referred to as 1-Boc-2-methyl-piperidin-5-one (CAS No: 362704-66-3), is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, recognized for its favorable pharmacokinetic properties.[2] The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the compound's stability and allows for controlled, regioselective reactions, while the methyl group and ketone functionality provide strategic points for further molecular elaboration.[3] This guide offers a comprehensive overview of commercial sourcing, quality control, synthesis principles, and safe handling of this valuable chemical intermediate.

Commercial Sourcing and Vendor Landscape

The procurement of high-purity starting materials is a critical first step in any research or development campaign. The quality of 1-Boc-2-methyl-piperidin-5-one can directly impact reaction yields, impurity profiles, and the ultimate success of a synthetic sequence. A variety of chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized boutique laboratories. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC data, to validate the product's identity and purity.

Below is a comparative table of notable commercial suppliers. Please note that availability and pricing are subject to change, and direct inquiry is always recommended.

SupplierAdvantage/SpecialtyRepresentative Product Information
PharmaBlock Sciences (Nanjing), Inc. Research to commercial-scale supplyListed as a primary supplier on multiple chemical platforms.[4]
Chemenu Research-based manufacturerOffers the product for R&D use, with stock availability noted.[5]
Bide Pharmatech Ltd. Broad catalog of intermediatesFrequently listed as a supplier for this specific CAS number.[4]
Aikon International Limited Global supplier of fine chemicalsListed as a vendor for 1-Boc-2-methyl-pipridine-5-one.[4]
TaiChem Taizhou Limited Focus on chiral nitrogen heterocyclesListed as a supplier, suggesting expertise in related structures.[4]

Synthesis and Quality Control: A Field-Proven Perspective

Core Synthetic Principles

The synthesis of substituted piperidinones like 1-Boc-2-methyl-piperidin-5-one often involves multi-step sequences that leverage cyclization strategies.[2] While proprietary manufacturing details are seldom disclosed, the general logic involves the construction of the six-membered ring followed by functional group manipulation. A plausible conceptual workflow involves the formation of a suitable linear precursor containing the necessary nitrogen and carbon backbone, which is then induced to cyclize. The Boc protecting group is typically introduced by reacting the parent piperidine with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[6][7]

The diagram below illustrates a generalized logical workflow for the synthesis and purification of such a chemical intermediate.

G cluster_synthesis Synthetic Phase cluster_purification Purification & QC Phase A Linear Precursor Assembly B Intramolecular Cyclization A->B Key Ring Formation C N-Boc Protection B->C Stabilization & Functionalization D Crude Product Isolation C->D Reaction Work-up E Chromatographic Purification (e.g., Column Chromatography) D->E Impurity Removal F Final Product Analysis (NMR, HPLC, MS) E->F Purity & Identity Verification G Certificate of Analysis (CoA) Generation F->G Quality Assurance

Caption: Generalized workflow from synthesis to quality-assured product.

Self-Validating Quality Control Protocols

Trustworthiness in a chemical reagent is established through rigorous analytical validation. A multi-pronged approach to quality control ensures that the material meets the required specifications for identity, purity, and consistency.

Experimental Protocol: Quality Control Workflow

  • Identity Verification (NMR Spectroscopy):

    • Objective: To confirm the molecular structure of the compound.

    • Methodology:

      • Dissolve 5-10 mg of the 1-Boc-2-methyl-piperidin-5-one sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Causality & Validation: The ¹H NMR spectrum should show characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the methyl group (a doublet), and various multiplets for the piperidine ring protons.[8] The number of signals, their splitting patterns, and integration values must be consistent with the expected structure. The ¹³C NMR will confirm the presence of the carbonyl carbon, the carbons of the Boc group, and the distinct carbons of the piperidine ring.

  • Purity Assessment (HPLC):

    • Objective: To quantify the purity of the compound and identify any potential impurities.

    • Methodology:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method, typically with a mobile phase consisting of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Monitor the elution profile using a UV detector, typically at 210-220 nm.

    • Causality & Validation: A high-quality sample will exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The presence of significant secondary peaks indicates impurities that could interfere with subsequent reactions.

  • Molecular Weight Confirmation (Mass Spectrometry):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology:

      • Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

      • Infuse the solution into a mass spectrometer using an electrospray ionization (ESI) source.

      • Acquire the mass spectrum in positive ion mode.

    • Causality & Validation: The spectrum should display a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the compound. For 1-Boc-2-methyl-piperidin-5-one (C₁₁H₁₉NO₃, Mol. Wt.: 213.27), the expected [M+H]⁺ ion would be at m/z 214.27.[1]

The logical flow of this QC process ensures that each critical attribute of the chemical is verified before its use in a research setting.

G A Incoming Material B Structural Confirmation (¹H, ¹³C NMR) A->B Step 1 C Purity Analysis (HPLC) B->C If Structure OK F Quarantine/Reject B->F Structure Incorrect D Molecular Weight Verification (MS) C->D If Purity ≥ 95% C->F Purity < 95% E Release for Use D->E If MW Correct D->F MW Incorrect

Caption: Decision workflow for chemical quality control.

Safe Handling and Storage

Proper handling and storage are paramount to ensure the stability of the reagent and the safety of laboratory personnel.[9][10] While this specific compound has its own safety profile, general precautions for piperidine derivatives should be followed.

Protocol for Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage Conditions: Store the container tightly sealed in a cool, dry place away from direct sunlight.[10][11] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

  • Spill & Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal.[12] Dispose of waste in accordance with local, state, and federal regulations.

  • Static Discharge: For larger quantities, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.[9][10]

Conclusion

1-Boc-2-methyl-piperidin-5-one is a versatile and valuable building block for drug discovery and chemical synthesis. Its effective use hinges on sourcing high-quality material from reputable vendors, a process that must be underpinned by rigorous, in-house analytical validation. By understanding the synthetic context, implementing a robust quality control workflow, and adhering to strict safety protocols, researchers can confidently integrate this key intermediate into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • PubChem. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Synthetic Route to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Introduction tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the presence of both a ketone and a protected amine functionality, along with a methyl substituent for stereochemical complexity, makes this molecule a versatile intermediate for the synthesis of complex target molecules. This application note provides a detailed, research-grade protocol for a practical and efficient synthesis of this compound, designed for researchers and professionals in drug development.

The presented synthetic strategy is grounded in the well-established Dieckmann condensation, a robust method for the formation of cyclic β-keto esters. This approach was selected for its reliability, scalability, and the ready availability of the required starting materials. The causality behind each experimental choice is explained to provide a comprehensive understanding of the protocol.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests that the core piperidone ring can be constructed via an intramolecular Dieckmann condensation of a suitably substituted acyclic diester. The methyl group at the 2-position can be introduced prior to cyclization. The Boc-protecting group is strategically installed in the final step to yield the desired product.

Retrosynthesis Target tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate Intermediate1 2-methyl-5-oxopiperidine Target->Intermediate1 N-Boc Protection Intermediate2 Ethyl 1-(ethoxycarbonyl)methyl-4-amino-2-methyl-5-oxopentanoate Intermediate1->Intermediate2 Dieckmann Condensation & Decarboxylation Synthetic_Route cluster_0 Step 1: Acyclic Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: N-Boc Protection A Diethyl 2-methyleneglutarate D Diethyl 4-((2-methoxy-2-oxoethyl)(methyl)amino)pentanedioate A->D B Methylamine B->D C Ethyl bromoacetate C->D E 1,2-dimethyl-5-oxopiperidine-3-carboxylate D->E  Dieckmann Condensation    & Decarboxylation   F tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate E->F  Boc₂O, NaHCO₃  

Application

Synthesis of 1-Boc-2-methyl-piperidin-5-one: A Detailed Experimental Protocol for Researchers

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 1-Boc-2-methyl-piperidin-5-one, a valuable building block in medicinal chemistry and drug development. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 1-Boc-2-methyl-piperidin-5-one, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and robust analytical validation steps.

Introduction

Substituted piperidine scaffolds are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. The title compound, 1-Boc-2-methyl-piperidin-5-one, incorporates key structural features: a piperidine core, a chiral center at the 2-position, a ketone functionality at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This combination makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The synthetic strategy outlined herein is a robust four-step process commencing with a commercially available starting material, 2-methyl-5-hydroxypyridine. The synthesis involves the reduction of the pyridine ring, subsequent N-protection with a Boc group, and a final oxidation to yield the target ketone.

Overall Synthetic Scheme

Synthetic_Scheme A 2-Methyl-5-hydroxypyridine B 2-Methyl-piperidin-5-ol A->B Step 1: Catalytic Hydrogenation C 1-Boc-2-methyl-5-hydroxypiperidine B->C Step 2: Boc Protection D 1-Boc-2-methyl-piperidin-5-one C->D Step 3: Oxidation

Caption: Overall synthetic workflow for 1-Boc-2-methyl-piperidin-5-one.

Part 1: Synthesis of 2-Methyl-piperidin-5-ol

The initial step involves the reduction of the aromatic pyridine ring of 2-methyl-5-hydroxypyridine to the corresponding piperidine. Catalytic hydrogenation is a reliable method for this transformation, often employing platinum or rhodium-based catalysts. It is important to note that this reaction will produce a mixture of cis and trans diastereomers of 2-methyl-piperidin-5-ol due to the creation of a new stereocenter at the 5-position relative to the existing one at the 2-position.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-5-hydroxypyridine≥98%Commercially Available
Acetic AnhydrideACS GradeCommercially Available
Platinum(IV) oxide (PtO₂)Catalyst GradeCommercially Available
Hydrogen Gas (H₂)High PurityGas Supplier
Methanol (MeOH)ACS GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated, ACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Parr Hydrogenation Apparatus-Standard Lab Equipment

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add 2-methyl-5-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add acetic anhydride (10 eq) to the reaction vessel.

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.05 eq) to the mixture.

  • Hydrogenation: Seal the reaction vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Heat the mixture to 40-50 °C and shake vigorously. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the excess acetic anhydride and methanol.

    • To the resulting residue, add a 2 M solution of hydrochloric acid and heat the mixture at reflux for 2-3 hours to hydrolyze the acetylated product.

    • Cool the solution to 0 °C in an ice bath and basify to pH > 10 by the slow addition of solid sodium hydroxide or a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-piperidin-5-ol as a mixture of diastereomers. The crude product can often be used in the next step without further purification.

Part 2: Boc Protection of 2-Methyl-piperidin-5-ol

The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that proceeds under mild basic conditions.[1]

Experimental Protocol: N-Boc Protection

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-piperidin-5-olAs synthesized in Part 1-
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Prepared in-house
Brine (Saturated NaCl soln.)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: Dissolve the crude 2-methyl-piperidin-5-ol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 1-Boc-2-methyl-5-hydroxypiperidine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a mixture of diastereomers.

Part 3: Oxidation to 1-Boc-2-methyl-piperidin-5-one

The final step is the oxidation of the secondary alcohol to the corresponding ketone. Two common and effective mild oxidation methods are presented here: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation.

Method A: Swern Oxidation

Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Boc-2-methyl-5-hydroxypiperidineAs synthesized in Part 2-
Oxalyl Chloride≥98%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ACS GradeCommercially Available
Dry Ice/Acetone Bath-Prepared in-house

Procedure:

  • Oxalyl Chloride Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 1-Boc-2-methyl-5-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the internal temperature below -60 °C. Stir for 30 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq) to the reaction mixture. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up:

    • Add water to the reaction mixture and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield 1-Boc-2-methyl-piperidin-5-one.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and convenient method employing a hypervalent iodine reagent at room temperature.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Boc-2-methyl-5-hydroxypiperidineAs synthesized in Part 2-
Dess-Martin Periodinane (DMP)≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Prepared in-house
Saturated Sodium Thiosulfate (Na₂S₂O₃) soln.-Prepared in-house

Procedure:

  • Reaction Setup: Dissolve 1-Boc-2-methyl-5-hydroxypiperidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • DMP Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to obtain 1-Boc-2-methyl-piperidin-5-one.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). Ensure the hydrogenation apparatus is in good working order and follow all safety protocols for handling high-pressure gases and pyrophoric materials.

  • Oxidizing Agents: Oxalyl chloride is toxic and corrosive. Dess-Martin Periodinane is a shock-sensitive oxidant. Handle these reagents with extreme care and avoid inhalation of vapors or contact with skin.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls.

References

  • Vedejs, E., & Engler, T. A. (1977). Controlled oxidation of sulfides and sulfoxides. Tetrahedron Letters, 18(38), 3487-3490.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Tidwell, T. T. (1990).
  • Dess-Martin oxidation. (2023, November 28). In Wikipedia. [Link]

  • Swern Oxidation. (n.d.). In BYJU'S. Retrieved January 23, 2026, from [Link]

  • US Patent 3,408,354, "Catalytic hydrogenation of 3-and 4-hydroxy pyridines," issued October 29, 1968.

Sources

Method

The Strategic Utility of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate: A Guide for Synthetic Chemists

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone of privileged structures, lending favorable pharmacokinetic and pharmacodynamic properties to a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone of privileged structures, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents.[1] Among the vast arsenal of piperidine-based building blocks, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate emerges as a chiral intermediate with significant potential for the synthesis of complex, biologically active molecules. This guide provides an in-depth perspective on the application of this versatile chemical entity, offering insights into its reactivity and detailed protocols for its strategic deployment in organic synthesis.

Core Molecular Attributes and Strategic Advantages

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, also known by its synonym 1-Boc-2-methyl-5-piperidone, possesses a unique combination of structural features that render it a valuable tool for synthetic chemists.

Table 1: Physicochemical Properties of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃PubChem[2]
Molecular Weight 213.27 g/mol PubChem[2]
IUPAC Name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylatePubChem[2]
CAS Number 362704-66-3PubChem[2]

The strategic advantages of this intermediate are threefold:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. Its steric bulk prevents unwanted side reactions at the nitrogen, such as N-alkylation or N-acylation, under a variety of reaction conditions. Crucially, the Boc group can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the piperidine nitrogen at a later stage in the synthetic sequence.

  • The Chiral Center: The presence of a methyl group at the C-2 position introduces a stereocenter, making this intermediate a valuable chiral building block for the enantioselective synthesis of target molecules. This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity and safety profile.

  • The Ketone Functionality: The ketone at the C-5 position provides a reactive handle for a wide range of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Key Synthetic Transformations and Applications

While specific literature detailing the extensive applications of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is not abundant, its utility can be inferred from the well-established chemistry of related N-Boc protected piperidones. These compounds are pivotal intermediates in the synthesis of a variety of pharmaceuticals, including kinase inhibitors and other biologically active compounds. The following sections outline key transformations that this intermediate can undergo, supported by protocols adapted from related systems.

Reductive Amination: A Gateway to Substituted Piperidines

The ketone functionality is an ideal site for reductive amination, a powerful reaction for the formation of C-N bonds. This transformation allows for the introduction of a wide variety of amine-containing substituents at the C-5 position of the piperidine ring.

Conceptual Workflow for Reductive Amination

G start tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate intermediate Imine/Iminium Intermediate start->intermediate Reaction with amine reagents Primary or Secondary Amine (R¹R²NH) Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) product tert-butyl 2-methyl-5-(substituted amino)piperidine-1-carboxylate intermediate->product Reduction

Caption: Reductive amination of the piperidone.

Protocol 1: General Procedure for Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of N-Boc-piperidones.

Materials:

  • tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (1.0 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents).

  • If the amine salt is used, add a suitable base (e.g., triethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted piperidine derivative.

Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of slightly acidic conditions, which can catalyze imine formation. For less reactive ketones or amines, stronger reducing agents or higher temperatures may be necessary.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of the Ketone

The ketone can be converted to an exocyclic double bond through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. This provides a route to introduce carbon-carbon double bonds, which can be further functionalized.

Conceptual Workflow for Horner-Wadsworth-Emmons Reaction

G start tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate intermediate Oxaphosphetane Intermediate start->intermediate Nucleophilic attack reagents Phosphonate Ylide (e.g., Triethyl phosphonoacetate) Base (e.g., NaH, K₂CO₃) reagents->start product tert-butyl 2-methyl-5-(substituted methylene)piperidine-1-carboxylate intermediate->product Elimination

Caption: HWE olefination of the piperidone.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol is a generalized procedure for the HWE reaction with N-Boc-piperidones.

Materials:

  • tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.2 equivalents)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the base (1.2 equivalents) in anhydrous THF or DMF at 0 °C, add the phosphonate reagent (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to generate the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expert Insight: The choice of base and solvent can influence the E/Z selectivity of the resulting alkene. For stabilized ylides (e.g., from triethyl phosphonoacetate), the HWE reaction typically favors the formation of the (E)-alkene.

Deprotection and Further Functionalization

A key step in many synthetic routes involving this intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in a suitable solvent.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To isolate the free amine, dissolve the residue in water and basify with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine.

Expert Insight: The resulting free amine is a versatile intermediate that can undergo a variety of subsequent reactions, including N-alkylation, N-acylation, and N-arylation, to build further molecular complexity.

Conclusion

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a strategically important chemical intermediate that offers multiple avenues for the synthesis of complex, chiral piperidine-containing molecules. Its combination of a protected nitrogen, a chiral center, and a reactive ketone functionality makes it a valuable building block for drug discovery and development. The protocols and insights provided in this guide, while based on the general reactivity of related compounds, offer a solid foundation for researchers and scientists to explore the full synthetic potential of this versatile molecule. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such well-designed chiral building blocks will undoubtedly increase.

References

  • Wang, M., Wang, W., & Q, A. P. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.
  • BenchChem. (n.d.). An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine: A Chiral Building Block for Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Sigma-Aldrich. (n.d.). tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V).
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health.
  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.
  • Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical.
  • Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2015/0259354 A1.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). (PDF) Synthesis of Piperidones by MCR.
  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

Sources

Application

Application Notes: Ketone Group Transformations of 1-Boc-2-methyl-piperidin-5-one

Introduction: The Versatile Piperidinone Scaffold The substituted piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Piperidinone Scaffold

The substituted piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Among the many synthons used to construct these complex architectures, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (1-Boc-2-methyl-piperidin-5-one) stands out as a particularly valuable and versatile building block. Its strategic placement of a ketone, a chiral center at C2, and an N-Boc protecting group allows for a wide range of selective chemical transformations.

The reactivity of the C5 carbonyl is the focal point of this guide. This ketone is readily amenable to nucleophilic attack and enolate formation, providing access to a diverse set of functionalized piperidine derivatives. The presence of the C2-methyl group introduces an element of stereochemical control, influencing the facial selectivity of reactions at the ketone. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group serves a crucial dual role: it deactivates the ring nitrogen towards many reagents, preventing unwanted side reactions, and its conformational bulk helps to lock the piperidine ring into a more predictable chair-like conformation, further enhancing stereochemical outcomes.

This document provides an in-depth guide to the most common and synthetically useful reactions involving the ketone group of this scaffold. We will explore the underlying mechanisms, provide field-tested protocols, and discuss the critical parameters that govern the success and selectivity of these transformations.

Stereoselective Reduction to Hydroxypiperidines

The reduction of the C5-ketone to a secondary alcohol is a fundamental transformation, yielding 1-Boc-2-methyl-piperidin-5-ol. This reaction introduces a new stereocenter at C5, leading to the formation of cis and trans diastereomers. The choice of hydride reagent is paramount in controlling this stereoselectivity, primarily dictated by the steric environment of the carbonyl group.

Mechanistic Insight: Axial vs. Equatorial Attack

The stereochemical outcome of the reduction is governed by the trajectory of the incoming hydride nucleophile.[1][2]

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the less sterically hindered equatorial face. This "axial attack" leads to the formation of the cis-alcohol, where the hydroxyl group is axial.

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents like Lithium tri-sec-butylborohydride (L-Selectride) cannot easily approach from the equatorial face due to steric clashes with the axial hydrogens. They are forced to approach from the more open axial face ("equatorial attack"), resulting in the formation of the trans-alcohol, where the hydroxyl group is in the more thermodynamically stable equatorial position.[3][4]

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption { label = "Stereochemical pathways in ketone reduction."; fontcolor = "#202124"; } END_DOT

Comparative Data on Reducing Agents
ReagentTypical SolventTemp. (°C)Predominant ProductDiastereomeric Ratio (trans:cis)
NaBH₄ Methanol0 to 25cis-(5-axial-OH)~1:4
L-Selectride® THF-78trans-(5-equatorial-OH)>20:1
K-Selectride® THF-78trans-(5-equatorial-OH)>20:1
Protocol: Diastereoselective Reduction with L-Selectride

This protocol details the formation of the trans-alcohol, a common intermediate for further functionalization.

Materials:

  • 1-Boc-2-methyl-piperidin-5-one (1.0 equiv)

  • L-Selectride® (1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium hydroxide (NaOH) solution (3 M)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-2-methyl-piperidin-5-one dissolved in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add the L-Selectride® solution dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Borane Oxidation: Warm the mixture to 0 °C. Slowly add 3M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂ to oxidize the residual boranes. Caution: This oxidation is highly exothermic.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reductive Amination for Piperidine Diversification

Reductive amination is a powerful, one-pot reaction that transforms the ketone directly into a secondary or tertiary amine. This method is highly valued in drug discovery for its efficiency and broad substrate scope, enabling the rapid generation of compound libraries.

Mechanistic Overview

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion intermediate.

  • Hydride Reduction: A selective reducing agent, present in the mixture, reduces the iminium ion to the final amine product.[5]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][6][7][8][9][10] Unlike NaBH₄, STAB is less basic and a milder reducing agent, which is key to its success. It is slow to reduce the ketone starting material but rapidly reduces the protonated iminium ion intermediate. This selectivity prevents the formation of the alcohol byproduct and allows the reaction to be performed efficiently in a single step.[9]

dot graph { node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption { label = "Workflow for one-pot reductive amination."; fontcolor = "#202124"; } END_DOT

Protocol: General Reductive Amination using STAB

Materials:

  • 1-Boc-2-methyl-piperidin-5-one (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add 1-Boc-2-methyl-piperidin-5-one, the chosen amine, and anhydrous DCE.

  • Acid Catalyst (Optional): For less reactive ketones or amines, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride to the mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction is typically complete overnight. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by flash chromatography or crystallization.

Scope and Considerations
Amine TypeExampleExpected YieldNotes
Primary AliphaticBenzylamine>85%Product is a secondary amine.
Primary AromaticAniline>80%Weaker nucleophile, may require longer reaction time or acid catalysis.
Secondary CyclicMorpholine>90%Generally high yielding.
Amino Acid EstersGlycine methyl ester>75%Provides access to peptide-like structures.

Wittig Reaction: C=O to C=C Conversion

The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes with high regioselectivity.[11] For 1-Boc-2-methyl-piperidin-5-one, this reaction is primarily used to install an exocyclic double bond (a methylene group), creating a synthetically useful 5-methylene-piperidine derivative.

Mechanism: The Oxaphosphetane Pathway

The reaction involves a phosphorus ylide (the Wittig reagent) acting as a nucleophile.

  • Ylide Formation: The Wittig reagent is typically prepared by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[12][13]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the piperidinone.

  • Oxaphosphetane Intermediate: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[12][14]

  • Cycloreversion: The oxaphosphetane collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the desired alkene and the phosphine oxide byproduct.[12][13]

Wittig_Mechanism

Protocol: Synthesis of 1-Boc-2-methyl-5-methylene-piperidine

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • 1-Boc-2-methyl-piperidin-5-one (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, Hexanes, Saturated aqueous NH₄Cl

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add potassium tert-butoxide in one portion. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 1-Boc-2-methyl-piperidin-5-one in a minimal amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the ketone.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product contains a large amount of triphenylphosphine oxide. Purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the desired alkene.

α-Alkylation via Enolate Formation

The protons on the carbons alpha to the ketone (C4 and C6) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

Mechanistic Considerations: Kinetic vs. Thermodynamic Control

The presence of the C2-methyl group makes the piperidinone unsymmetrical, leading to two possible enolates:

  • Kinetic Enolate: Formed by deprotonation at the less sterically hindered C4 position. This is the faster-forming product and is favored by using a bulky base (like LDA) at low temperatures with rapid quenching.[15]

  • Thermodynamic Enolate: Formed by deprotonation at the more substituted C6 position. This is the more stable enolate (more substituted double bond) and is favored under equilibrating conditions (weaker base, higher temperature), though this is often harder to achieve selectively.[15]

For 1-Boc-2-methyl-piperidin-5-one, deprotonation at C4 is sterically less demanding than at C6, which is flanked by the C2-methyl group. Therefore, kinetic conditions will strongly favor the formation of the C4-enolate.

Protocol: Kinetic α-Alkylation at C4

Materials:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.05 equiv)

  • 1-Boc-2-methyl-piperidin-5-one (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • HMPA or DMPU (optional, for difficult alkylations)

Procedure:

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine in anhydrous THF. Cool to 0 °C and add n-BuLi dropwise. Stir for 30 minutes at 0 °C to form the Lithium Diisopropylamide (LDA) solution.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. Add a solution of 1-Boc-2-methyl-piperidin-5-one in anhydrous THF dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation. The solution should be pale yellow.

  • Alkylation: Add the electrophile (e.g., methyl iodide) neat or as a solution in THF dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material. For less reactive electrophiles, the reaction may need to be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow to warm to room temperature.

  • Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Myers, A. Reductive Amination. Chem 115 Handout, Harvard University. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Pond, S. et al. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • University of Rochester. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [Link]

  • Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Carbonyls. [Link]

  • Reddit. Discussion on Bulky Reducing Agents. [Link]

  • Singh, J., et al. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Synlett. [Link]

Sources

Method

Application in the synthesis of pharmaceutical intermediates like Vandetanib

Application Note: Synthesis of a Key Vandetanib Intermediate Introduction: The Role of Vandetanib and its Synthetic Precursors Vandetanib (Caprelsa™) is a potent once-daily oral anticancer agent that selectively targets...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of a Key Vandetanib Intermediate

Introduction: The Role of Vandetanib and its Synthetic Precursors

Vandetanib (Caprelsa™) is a potent once-daily oral anticancer agent that selectively targets multiple cell signaling pathways implicated in tumor growth and progression.[1] It functions as a tyrosine kinase inhibitor (TKI) against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[1] This multi-targeted approach makes it a critical therapy for certain types of cancer, particularly medullary thyroid cancer.

The intricate molecular architecture of Vandetanib necessitates a multi-step synthesis, often involving 9 to 12 or more distinct chemical transformations.[1] The efficiency and scalability of the overall synthesis are critically dependent on the high-yielding and pure preparation of its key structural fragments, known as pharmaceutical intermediates. This application note provides a detailed, field-proven protocol for the synthesis of a crucial Vandetanib intermediate: 4-((4-bromo-2-fluorobenzyl)oxy)-3-methoxybenzonitrile . This intermediate incorporates the substituted benzyl ether moiety, a cornerstone of the final drug structure. The described synthesis employs a classic Williamson ether synthesis, a robust and widely adopted method in pharmaceutical manufacturing.[2][3]

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of Vandetanib identifies the quinazoline core and the substituted aniline side chain as the primary building blocks. The aniline portion itself is constructed from a key benzyl ether intermediate. Our strategy focuses on the formation of this ether linkage via a nucleophilic substitution (SN2) reaction between a phenolic precursor and a reactive benzyl bromide.

The chosen reaction is the alkylation of 4-hydroxy-3-methoxybenzonitrile with 4-bromo-2-fluorobenzyl bromide.[1] This approach is favored for its reliability, use of readily available starting materials, and straightforward execution.

Synthesis of 4-((4-bromo-2-fluorobenzyl)oxy)-3-methoxybenzonitrile

This section details the complete experimental protocol for the preparation of the target intermediate. The procedure is based on established literature methods, optimized for laboratory scale with considerations for safety, efficiency, and purity.[1][4]

Reaction Scheme
Reaction scheme for the synthesis of the Vandetanib intermediate

Figure 1: Williamson ether synthesis to form the key Vandetanib intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-hydroxy-3-methoxybenzonitrileReagentPlus®, ≥99%Sigma-Aldrich4360-98-7Starting Material 1
4-bromo-2-fluorobenzyl bromide98%Sigma-Aldrich76283-09-5Starting Material 2 (Lachrymator)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2Solvent
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction Solvent
Deionized Water (H₂O)N/AIn-house7732-18-5Workup
Brine (Saturated NaCl solution)N/AIn-house7647-14-5Workup
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-3-methoxybenzonitrile (5.00 g, 33.5 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add anhydrous potassium carbonate (9.27 g, 67.1 mmol, 2.0 eq).

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base.[3] Using two equivalents of the base ensures complete deprotonation of the phenol, driving the reaction to completion.

  • Addition of Electrophile: Add 4-bromo-2-fluorobenzyl bromide (9.00 g, 33.5 mmol, 1.0 eq) to the stirring suspension.

    • Safety First: 4-bromo-2-fluorobenzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-hydroxy-3-methoxybenzonitrile spot (visualized by UV light) indicates reaction completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the crude product.

  • Purification (Optional): If required, the product can be further purified by recrystallization from hot ethanol to yield a white to off-white crystalline solid. A typical isolated yield after drying is in the range of 90-95%.

Reaction Mechanism and Key Considerations

The reaction proceeds via the Williamson ether synthesis , a classic SN2 pathway.[2][5]

  • Deprotonation: The base, potassium carbonate, deprotonates the hydroxyl group of 4-hydroxy-3-methoxybenzonitrile to form a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, executing a backside attack on the benzylic carbon of 4-bromo-2-fluorobenzyl bromide.[6]

  • Displacement: This attack displaces the bromide leaving group, forming the C-O ether bond and yielding the desired product along with potassium bromide as a byproduct.[2]

Critical Parameters:

  • Anhydrous Conditions: The presence of water can hydrolyze the benzyl bromide and reduce the efficacy of the base. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.

  • Choice of Base: While stronger bases like sodium hydride (NaH) could be used, potassium carbonate is a safer, less expensive, and sufficiently strong base for deprotonating phenols, making it ideal for large-scale synthesis.[4]

  • Temperature Control: Maintaining the temperature around 80 °C provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition of the starting materials.

Characterization and Quality Control

The identity and purity of the synthesized intermediate, 4-((4-bromo-2-fluorobenzyl)oxy)-3-methoxybenzonitrile , must be rigorously confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.63 (t, J=8.4 Hz, 1H), 7.35 (dd, J=8.4, 1.6 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H), 7.20 (d, J=2.0 Hz, 1H), 7.15 (dd, J=8.4, 2.0 Hz, 1H), 5.20 (s, 2H), 3.95 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 162.5 (d, J=250 Hz), 151.0, 150.5, 133.0, 128.5 (d, J=3.5 Hz), 125.0 (d, J=15 Hz), 124.5, 118.0, 117.0 (d, J=25 Hz), 114.0, 112.5, 103.0, 70.0 (d, J=3.0 Hz), 56.0.
Mass Spectrometry (ESI-MS) Calculated for C₁₅H₁₁BrFNO₂ [M+H]⁺: 336.00, Found: 336.1.
Melting Point 124-126 °C
Appearance White to off-white crystalline solid

Process Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of the Vandetanib intermediate.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_qc Purification & QC start Charge Reactor with 4-hydroxy-3-methoxybenzonitrile add_dmf Add Anhydrous DMF start->add_dmf add_base Add K₂CO₃ add_dmf->add_base add_bromide Add 4-bromo-2-fluorobenzyl bromide add_base->add_bromide heat Heat to 80 °C (4-6 hours) add_bromide->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool quench Quench in Water cool->quench filtrate Vacuum Filtration quench->filtrate wash Wash with H₂O filtrate->wash dry Dry in Vacuum Oven wash->dry recrystallize Recrystallize (Optional) dry->recrystallize analyze Analytical Characterization (NMR, MS, MP) recrystallize->analyze final_product Pure Intermediate analyze->final_product

Sources

Application

Application Notes and Protocols for the Preparation of Optically Active 2-Methyl-5-Oxopiperidine Carboxylates

Authored by: A Senior Application Scientist Introduction Optically active 2-methyl-5-oxopiperidine carboxylates are pivotal chiral building blocks in modern medicinal chemistry and drug development. The stereochemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Optically active 2-methyl-5-oxopiperidine carboxylates are pivotal chiral building blocks in modern medicinal chemistry and drug development. The stereochemistry at the C2 and C5 positions of the piperidine ring is crucial for the biological activity and pharmacological profile of numerous therapeutic agents.[1][2] Consequently, the development of robust and efficient methods for the enantioselective synthesis of these scaffolds is of paramount importance to the pharmaceutical industry.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing enantiomerically enriched 2-methyl-5-oxopiperidine carboxylates. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental design, and provide detailed, actionable protocols. The methodologies covered include catalytic asymmetric synthesis, enzymatic kinetic resolution, and chiral pool synthesis, each offering distinct advantages depending on the specific research and development goals.

I. Catalytic Asymmetric Synthesis: The Direct Approach to Chirality

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to establishing the desired stereocenters in a single chemical transformation. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a ring-forming or functionalization reaction.

A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[3] While the direct synthesis of the target 2-methyl-5-oxopiperidine carboxylate via this method has not been explicitly reported, the principles can be adapted. The key is the asymmetric carbometalation of a suitable pyridine precursor.[3]

Causality of Experimental Choices:

The choice of a rhodium catalyst is predicated on its ability to undergo oxidative addition to an aryl or vinyl boronic acid and subsequently coordinate to the pyridine derivative. The chiral ligand, typically a binaphthyl phosphine derivative, creates a chiral environment around the metal center, which directs the subsequent migratory insertion and reductive elimination steps to favor one enantiomer. The use of a boronic acid allows for a wide range of substituents to be introduced.

Conceptual Workflow: Rh-Catalyzed Asymmetric Synthesis

cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Final Reduction Pyridine Pyridine Derivative Reduced_Pyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Reduced_Pyridine Tetrahydropyridine 3-Substituted Tetrahydropyridine (High ee) Reduced_Pyridine->Tetrahydropyridine Asymmetric Carbometalation Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Tetrahydropyridine Rh_Catalyst Rh Catalyst + Chiral Ligand Rh_Catalyst->Tetrahydropyridine Piperidine Enantioenriched 3-Piperidine Tetrahydropyridine->Piperidine

Caption: Rhodium-catalyzed asymmetric synthesis of chiral piperidines.

B. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

The Pd-DAAA is a robust method for constructing aza-quaternary stereocenters with high enantioselectivity.[4] This approach is particularly well-suited for the synthesis of 2,2-disubstituted piperidines and can be conceptually extended to the synthesis of our target molecule by employing a suitably substituted substrate.[4]

Causality of Experimental Choices:

This reaction relies on the ability of a palladium(0) catalyst to oxidatively add to an allylic substrate, forming a π-allyl palladium intermediate. In the presence of a chiral ligand, this intermediate becomes asymmetric. A nucleophile can then attack the π-allyl complex, leading to the formation of a new carbon-carbon bond with high enantioselectivity. The decarboxylative nature of the reaction provides a thermodynamic driving force.

II. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiopurity

Enzymatic kinetic resolution is a widely employed and highly effective strategy for separating enantiomers from a racemic mixture.[5] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.[6][7]

A. Lipase-Catalyzed Transesterification

Lipases are particularly useful for the resolution of piperidine derivatives containing hydroxyl or ester functionalities.[6] For the synthesis of optically active 2-methyl-5-oxopiperidine carboxylates, a racemic precursor bearing a hydroxyl group could be resolved via lipase-catalyzed acylation.

Causality of Experimental Choices:

Lipases operate in a chiral active site that can differentiate between the two enantiomers of a substrate. In a non-aqueous solvent, lipases can catalyze transesterification reactions. One enantiomer will fit more favorably into the active site and undergo acylation at a much faster rate than the other. The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity. Methyl tert-butyl ether (MTBE) is often a good solvent choice as it can enhance enzyme performance.[7]

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 5-Hydroxy-2-Methylpiperidine Precursor

  • Substrate Preparation: Synthesize the racemic 5-hydroxy-2-methylpiperidine precursor. The carboxylate can be protected as a methyl or ethyl ester.

  • Enzyme Immobilization: Use a commercially available immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to simplify workup and enzyme recycling.

  • Reaction Setup:

    • To a solution of the racemic piperidine precursor (1.0 equiv) in MTBE (10 mL/mmol), add the immobilized lipase (50-100 mg/mmol of substrate).

    • Add an acyl donor, such as vinyl acetate (1.5 equiv).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both components.

  • Workup and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by column chromatography.

  • Deprotection/Conversion: The separated enantiopure alcohol or ester can then be converted to the target 2-methyl-5-oxopiperidine carboxylate through standard functional group manipulations.

Data Presentation: Expected Outcome of Enzymatic Resolution

CompoundEnantiomeric Excess (ee)Yield (max.)
Unreacted (R)-alcohol>99%~50%
Acylated (S)-ester>99%~50%

III. Chiral Pool Synthesis: Nature's Starting Materials

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials.[8][9] Amino acids, carbohydrates, and terpenes are common chiral pool sources.[8][9] This strategy is often very reliable for obtaining high enantiopurity, as the stereochemistry is already set by nature.[10]

A. Synthesis from Pyroglutamic Acid

(S)-Pyroglutamic acid is an excellent and inexpensive chiral starting material for the synthesis of a variety of nitrogen-containing heterocycles. A plausible synthetic route to (2S, 5S)-2-methyl-5-oxopiperidine carboxylate can be envisioned from this precursor.

Causality of Experimental Choices:

The strategy involves the stereoselective functionalization of the pyroglutamic acid scaffold, followed by ring expansion to form the piperidine ring. The existing stereocenter at the 2-position of pyroglutamic acid can be used to direct the introduction of the methyl group and other functionalities.

Conceptual Workflow: Chiral Pool Synthesis from (S)-Pyroglutamic Acid

cluster_0 Starting Material cluster_1 Functionalization cluster_2 Ring Expansion Pyroglutamic_Acid (S)-Pyroglutamic Acid Functionalized_Pyrrolidine Functionalized Pyrrolidinone Pyroglutamic_Acid->Functionalized_Pyrrolidine Series of reactions (e.g., reduction, protection, alkylation) Piperidone Optically Active 2-Methyl-5-Oxopiperidine Carboxylate Functionalized_Pyrrolidine->Piperidone e.g., Beckmann or Tiffeneau-Demjanov rearrangement

Caption: Chiral pool synthesis of the target molecule.

IV. Conclusion

The preparation of optically active 2-methyl-5-oxopiperidine carboxylates can be achieved through several distinct and powerful synthetic strategies.

  • Catalytic asymmetric synthesis offers a direct and efficient route, although it may require significant optimization of catalysts and reaction conditions.

  • Enzymatic kinetic resolution provides a reliable and often highly selective method for obtaining enantiopure material from a racemic mixture, with the drawback that the maximum theoretical yield for a single enantiomer is 50%.[5]

  • Chiral pool synthesis leverages the inherent chirality of natural products to produce enantiomerically pure targets, though this approach may involve a greater number of synthetic steps.

The choice of method will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereoisomer required. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable chiral building blocks for drug discovery and development.

V. References

  • France, S. P., et al. (2004). Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters. Tetrahedron: Asymmetry, 15, 3281-3287. [Link]

  • O'Hagan, D. (2000). The piperidine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137, 11491-11497. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Contreras-García, A., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Conti, P., et al. (2011). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Conti, P., et al. (2011). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Wang, Y., et al. (2021). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

  • Beilstein Journal of Organic Chemistry. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Renata, H., et al. (2015). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research. [Link]

  • Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). [Link]

  • Maimone, T. J., & Burns, N. Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry. [Link]

Sources

Method

Mastering the Scaffold: Application Notes and Protocols for Acylation and Substitution Reactions of N-Boc Piperidines

For Researchers, Scientists, and Drug Development Professionals The N-tert-butoxycarbonyl (Boc) protected piperidine motif is a cornerstone in modern medicinal chemistry. Its prevalence in over twenty classes of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (Boc) protected piperidine motif is a cornerstone in modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a privileged scaffold.[1] The Boc protecting group enhances the stability of the piperidine ring and allows for a wide array of selective modifications, making it a versatile building block in the synthesis of complex drug candidates. This guide provides an in-depth exploration of two key transformations of N-Boc piperidines: acylation at the nitrogen atom (after deprotection) and substitution reactions at various positions on the piperidine ring. We will delve into the underlying principles of these reactions, offering detailed, field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Part 1: N-Acylation of the Piperidine Nitrogen

While the N-Boc group is a protecting group, its removal is often a prelude to the introduction of various acyl moieties, which are crucial for modulating the pharmacological properties of the final compound. The N-acylation of the piperidine nitrogen is a fundamental transformation that can be achieved through several methods, each with its own set of advantages and considerations.

Causality Behind Experimental Choices in N-Acylation

The choice of acylating agent and reaction conditions is dictated by the desired product, the presence of other functional groups, and the scale of the reaction.

  • Acylating Agents: Acid chlorides and acid anhydrides are highly reactive and suitable for simple N-acylations.[2][3] However, for more complex substrates or when aiming to minimize side reactions, amide coupling reagents are the preferred choice.[4][5] These reagents, such as HATU, HOBt, and EDC, activate the carboxylic acid in situ, allowing for milder reaction conditions and broader functional group tolerance.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed to neutralize the acidic byproduct (e.g., HCl from acyl chlorides or the carboxylic acid from anhydrides) generated during the reaction.[6] The choice of base can be critical to prevent side reactions like epimerization at adjacent stereocenters.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent unwanted reactions of the acylating agent with the solvent.[4][6]

Visualizing the N-Acylation Workflow

N_Acylation_Workflow cluster_deprotection Step 1: N-Boc Deprotection cluster_acylation Step 2: N-Acylation NBoc_Piperidine N-Boc Piperidine Deprotection Acidic Conditions (e.g., TFA in DCM) Piperidine_Salt Piperidine Salt Neutralization Neutralization Piperidine_Salt->Neutralization Free_Piperidine Free Piperidine N_Acyl_Piperidine N-Acyl Piperidine Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Free_Piperidine Acyl_Chloride Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) Acyl_Chloride->Free_Piperidine

Caption: General workflow for the N-acylation of piperidines following Boc deprotection.

Experimental Protocols: N-Acylation

Protocol 1: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group, a prerequisite for N-acylation.

  • Preparation: Dissolve the N-Boc piperidine substrate (1.0 equiv.) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution. The amount of TFA can be adjusted based on the substrate's sensitivity. For acid-labile substrates, a milder acid like HCl in dioxane can be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting piperidine salt is often used directly in the next step without further purification.

Protocol 2: N-Acylation using an Acyl Chloride

This protocol is a standard procedure for the acylation of a piperidine with a reactive acyl chloride.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the piperidine salt (1.0 equiv.) from the deprotection step.

  • Dissolution & Neutralization: Dissolve the salt in anhydrous DCM (0.1-0.5 M). Add a non-nucleophilic base such as triethylamine (2.2 equiv.) or DIPEA (2.2 equiv.) to the solution to neutralize the salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes at room temperature.

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid with a piperidine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Activation: Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the piperidine (obtained after deprotection and neutralization, 1.2 equiv.) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Reagent/ConditionProtocol 2 (Acyl Chloride)Protocol 3 (HATU Coupling)Rationale & Key Considerations
Equivalents (Piperidine) 1.01.2A slight excess of the amine can drive the reaction to completion in coupling reactions.
Equivalents (Acylating Agent) 1.1 (Acyl Chloride)1.0 (Carboxylic Acid), 1.1 (HATU)A slight excess of the acylating agent ensures full conversion of the piperidine.
Base TEA or DIPEA (2.2 equiv.)DIPEA (2.0 equiv.)Neutralizes acidic byproducts. DIPEA is often preferred as it is less nucleophilic than TEA.
Solvent DCMDMFDMF is a good solvent for a wide range of substrates and coupling reagents.
Temperature 0 °C to RTRTMilder conditions for HATU coupling reduce the risk of side reactions.
Typical Reaction Time 1-3 hours2-12 hoursAcyl chlorides are more reactive, leading to shorter reaction times.
Typical Yields 70-95%80-98%HATU coupling often provides higher and more consistent yields with complex substrates.

Part 2: Substitution Reactions on the N-Boc Piperidine Ring

The N-Boc piperidine scaffold allows for a variety of substitution reactions to introduce functional groups at different positions on the ring, which is critical for exploring the structure-activity relationship (SAR) of drug candidates.

Causality Behind Experimental Choices in Substitution Reactions

The strategy for introducing a substituent on the piperidine ring depends on the desired position and the nature of the substituent.

  • α-Substitution (C2/C6): Directed ortho-lithiation followed by trapping with an electrophile is a powerful method for introducing substituents at the C2 position.[7] This reaction's success hinges on the use of a strong, sterically hindered base like s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to direct the deprotonation.

  • γ-Substitution (C4): The 4-position offers multiple avenues for functionalization.

    • Reductive Amination: N-Boc-4-piperidone is a versatile starting material for introducing nitrogen-containing substituents via reductive amination.[8][9] The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is crucial for the success of this one-pot reaction.

    • Mitsunobu Reaction: N-Boc-4-hydroxypiperidine can be used to introduce a wide range of nucleophiles at the 4-position with inversion of stereochemistry via the Mitsunobu reaction.[10][11] This reaction requires a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD, DEAD).

    • Alkylation: Alkylation of isonipecotate derivatives can introduce various substituents at the 4-position of the piperidine ring.[12]

Visualizing Substitution Reaction Pathways

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Introduction

The synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure a good yield and high purity. A common and effective strategy involves the Dieckmann condensation of a diester to form the piperidone ring. This guide will focus on troubleshooting potential issues that may arise during this synthetic route.

Proposed Synthetic Workflow

A plausible and efficient synthetic route to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is outlined below. This workflow will serve as the basis for the troubleshooting guide and FAQs.

workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Boc Protection cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Methyl acrylate C Diester Intermediate A->C B Methyl 3-aminobutanoate B->C D Boc-Protected Diester C->D (Boc)2O, Et3N E Cyclized β-keto ester D->E NaOEt, Toluene F Final Product: tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate E->F aq. HCl, heat

Caption: Proposed synthetic workflow for tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My Michael addition (Step 1) is resulting in a low yield of the diester intermediate. What could be the cause?

A1: A low yield in the Michael addition can be attributed to several factors:

  • Reaction Temperature: The Michael addition is an exothermic reaction. If the temperature is not controlled, side reactions such as polymerization of methyl acrylate can occur. It is recommended to add the methyl acrylate slowly to the solution of methyl 3-aminobutanoate at a controlled temperature, typically around 0-5 °C.

  • Stoichiometry: Ensure that the stoichiometry of the reactants is appropriate. While a 1:1 molar ratio is theoretically required, using a slight excess of methyl acrylate (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to double addition on the amine.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or ethanol are generally suitable for this reaction.

Q2: The Boc protection (Step 2) of my diester intermediate is incomplete. How can I improve this step?

A2: Incomplete Boc protection is a common issue. Here are some troubleshooting tips:

  • Purity of the Diester: Ensure that the diester intermediate from the previous step is sufficiently pure and free of any residual acid or base that could interfere with the Boc protection reaction.

  • Reagents and Conditions:

    • Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), for instance, 1.1 to 1.2 equivalents.

    • A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction. Ensure at least one equivalent of the base is used.

    • The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.[1]

  • Reaction Time: Allow the reaction to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q3: The Dieckmann condensation (Step 3) is not proceeding to completion, or I am observing significant side products. What should I do?

A3: The Dieckmann condensation is a critical step that forms the piperidone ring and is highly sensitive to reaction conditions.[2][3]

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups.[4] Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used. It is crucial to use at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[3]

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Any water present will consume the base and hinder the reaction.

  • Solvent: A non-polar, aprotic solvent like toluene or THF is ideal for the Dieckmann condensation.

  • Temperature: The reaction is often initiated at room temperature and may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Side Reactions: A potential side reaction is the intermolecular Claisen condensation between two molecules of the diester.[2] This can be minimized by using high dilution conditions, which favor the intramolecular Dieckmann condensation.

Q4: I am having difficulty with the final hydrolysis and decarboxylation step (Step 4). What are the key parameters to control?

A4: The hydrolysis of the remaining ester group followed by decarboxylation needs to be carefully controlled to avoid undesired side reactions.

  • Acid Concentration and Temperature: The reaction is typically carried out using an aqueous acid, such as hydrochloric acid (HCl). The concentration of the acid and the reaction temperature are critical. If the conditions are too harsh (high acid concentration and high temperature), you risk cleaving the Boc protecting group.

  • Reaction Monitoring: It is essential to monitor the progress of the reaction closely, for example by TLC or LC-MS, to ensure that the desired decarboxylation occurs without significant degradation of the product.

  • Work-up: After the reaction is complete, a careful work-up procedure is necessary to neutralize the acid and extract the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3] The mechanism involves the following key steps:

  • Deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate.

  • Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

  • Elimination of an alkoxide to form the cyclic β-keto ester.

  • Deprotonation of the acidic α-proton of the β-keto ester by the alkoxide, which drives the reaction to completion.

  • Acidic workup to protonate the enolate and yield the final product.[4]

Q2: Are there alternative synthetic routes to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate?

A2: Yes, other synthetic strategies exist. For instance, one could start with a pre-formed piperidone ring and introduce the methyl group and the Boc protecting group in subsequent steps. Another approach could involve the cyclization of a different linear precursor. However, the Dieckmann condensation route is generally considered a robust and efficient method for constructing the piperidone ring.

Q3: How can I purify the final product?

A3: The final product, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A mixture of hexane and ethyl acetate is a common starting point for optimizing the separation.

Q4: What are the safety considerations for this synthesis?

A4: Standard laboratory safety precautions should be followed. The reagents used in this synthesis have specific hazards:

  • Methyl acrylate: Is a flammable liquid and is toxic if inhaled or absorbed through the skin.

  • Sodium ethoxide/Potassium tert-butoxide: Are corrosive and react violently with water.

  • Di-tert-butyl dicarbonate: Is a lachrymator and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Step 3 & 4: Dieckmann Condensation and Decarboxylation

This protocol outlines the key cyclization and subsequent decarboxylation steps.

Parameter Condition Rationale
Starting Material Boc-Protected DiesterPurified from the previous step.
Base Sodium Ethoxide (1.1 eq)Strong, non-nucleophilic base for deprotonation.
Solvent Anhydrous TolueneAprotic solvent to facilitate the condensation.
Temperature (Condensation) RefluxTo drive the reaction to completion.
Reaction Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)To track the disappearance of starting material.
Work-up (Condensation) Quench with aq. NH₄ClTo neutralize the excess base.
Hydrolysis/Decarboxylation 1M aq. HCl, 50 °CMild acidic conditions to avoid Boc deprotection.
Purification Column Chromatography (Silica Gel)To isolate the pure final product.

Detailed Procedure:

  • To a solution of the Boc-protected diester (1.0 eq) in anhydrous toluene (0.1 M), add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

  • Dissolve the crude β-keto ester in a suitable solvent (e.g., THF) and add 1M aqueous HCl.

  • Heat the mixture to 50 °C and monitor the decarboxylation by TLC.

  • Upon completion, cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to afford the pure tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(x), 1-6. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Available at: [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Flash Column Chromatography for Piperidine Intermediate Purification

Welcome to the technical support center for the purification of piperidine intermediates via flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine intermediates via flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Piperidine moieties are prevalent in a vast array of pharmaceuticals, making their efficient purification a critical step in synthetic workflows. However, their basic nature often presents unique hurdles during chromatographic separation. This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to enhance your purification success.

The Challenge of Purifying Piperidine Intermediates

The primary difficulty in purifying piperidine derivatives on standard silica gel arises from the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction can lead to several undesirable outcomes, including:

  • Peak Tailing: Instead of sharp, symmetrical peaks, the compound slowly leaches from the column, resulting in broad, tailing peaks that are difficult to resolve from impurities.[1][2][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the silica, leading to low or no recovery of the desired product.[3]

  • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive piperidine intermediates.[3][4][5]

This guide will equip you with the knowledge and techniques to overcome these challenges and achieve high-purity piperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine derivative showing significant peak tailing on a silica gel column?

A: Peak tailing is the most common issue when purifying basic compounds like piperidines on standard silica gel.[3] The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to a secondary retention mechanism that slows the elution of the compound and causes the characteristic tailing.[1][2]

Q2: How do I select the best mobile phase for my piperidine intermediate?

A: The selection of an appropriate mobile phase is crucial and should always begin with Thin-Layer Chromatography (TLC) analysis.[4][6] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2 to 0.3 for your target compound.[7]

General Starting Points for TLC Solvent Systems:

Polarity of Piperidine IntermediateRecommended Starting Solvent System
Non-polar5-20% Ethyl Acetate in Hexanes
Moderately Polar30-70% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane
Polar5-15% Methanol in Dichloromethane or 10% Ammonium Hydroxide in Methanol as the polar component in Dichloromethane[8]

If your compound streaks or remains at the baseline on TLC even with polar solvent systems, it is a strong indication of significant interaction with the silica. In such cases, the addition of a basic modifier is necessary.

Q3: What is the best stationary phase for purifying piperidine compounds?

A: While standard silica gel can be used, it often requires modification of the mobile phase. For routine purification of basic compounds, consider these alternatives:

  • Amine-Functionalized Silica: This is an excellent option as the amine groups on the silica surface effectively shield the basic analytes from the acidic silanols, leading to improved peak shape and reduced tailing.[9][10][11][12][13]

  • Deactivated Silica: You can prepare "deactivated" silica by pre-treating standard silica gel with a basic modifier like triethylamine (TEA).[14] This can be done by flushing the packed column with a solvent system containing 1-3% TEA before loading your sample.[14]

Q4: When and how should I use a basic modifier like triethylamine (TEA) in my mobile phase?

A: A basic modifier should be used when you observe significant peak tailing or streaking on TLC. Triethylamine (TEA) is a commonly used additive that competes with your basic piperidine compound for interaction with the acidic silanol groups on the silica.[15][16][17]

Protocol for Using TEA:

  • Determine the optimal solvent system using TLC.

  • Add a small amount of TEA to the chosen mobile phase. A good starting point is 0.5-1% (v/v).

  • Re-evaluate the Rƒ on TLC with the modified mobile phase. You may need to adjust the solvent polarity.

  • Equilibrate your column with the TEA-containing mobile phase before loading your sample. This ensures the silica is "deactivated."[18]

Caution: After purification, the TEA will be present in your collected fractions. It can often be removed by rotary evaporation with the solvent. However, if your compound is sensitive to residual base, an aqueous workup with a mild acid wash (e.g., dilute ammonium chloride) may be necessary.

Q5: My piperidine intermediate seems to be degrading on the column. What are my options?

A: If you suspect your compound is unstable on silica gel, minimizing its contact time with the stationary phase is critical.

  • Use Flash Chromatography: The application of air pressure to accelerate the solvent flow significantly reduces the purification time compared to traditional gravity chromatography.[7]

  • Alternative Purification Methods: If degradation persists, consider non-chromatographic techniques such as:

    • Recrystallization: Ideal for solid compounds.

    • Acid-Base Extraction: A highly effective method for separating basic compounds from neutral or acidic impurities.[19]

Q6: I am experiencing low recovery of my piperidine compound after flash chromatography. What are the likely causes?

A: Low recovery is often due to irreversible binding to the silica gel or column overloading.[3]

  • Irreversible Binding: The strong interaction between a highly basic piperidine and the acidic silica can lead to the compound permanently sticking to the column. Using a basic modifier or an amine-functionalized column can mitigate this.

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, resulting in poor separation and the desired product being discarded with mixed fractions. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[3]

Troubleshooting Guides

Protocol 1: Systematic Mobile Phase Selection using TLC
  • Spot your crude material on a TLC plate.

  • Develop the plate in a non-polar solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the plate under UV light and/or with a stain (e.g., potassium permanganate or iodine).[20]

  • If the Rƒ is too low (close to the baseline), increase the polarity of the mobile phase (e.g., 50% ethyl acetate in hexanes).

  • If the Rƒ is too high (close to the solvent front), decrease the polarity.

  • Aim for an Rƒ between 0.2 and 0.3 for your target compound to ensure good separation on the column.[7]

  • If significant streaking is observed, add 0.5-1% TEA or another basic modifier to the mobile phase and repeat the TLC analysis.

Protocol 2: Dry Loading a Sample for Improved Resolution

Dry loading is particularly useful for samples that are not very soluble in the mobile phase and can help prevent band broadening at the top of the column.[21][22]

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.

  • Remove the solvent by rotary evaporation until you have a free-flowing powder.

  • Carefully add the powdered sample to the top of your packed and equilibrated column.

  • Gently tap the column to settle the sample into a flat band.

  • Add a thin layer of sand on top of the sample to prevent disturbance when adding the mobile phase.[22]

  • Proceed with the elution.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting the purification of piperidine intermediates.

flash_chromatography_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_purification Purification TLC Perform TLC Analysis Rf_check Is Rf 0.2-0.3 and peak shape good? TLC->Rf_check Add_modifier Add Basic Modifier (e.g., 1% TEA) Rf_check->Add_modifier No (Tailing/Streaking) Pack_column Pack and Equilibrate Column Rf_check->Pack_column Yes Add_modifier->TLC Re-run TLC Change_stationary_phase Consider Amine-Functionalized Silica Add_modifier->Change_stationary_phase If tailing persists Check_stability Assess Compound Stability on Silica Load_sample Load Sample (Dry or Wet) Pack_column->Load_sample Run_flash Run Flash Chromatography Load_sample->Run_flash Analyze_fractions Analyze Fractions by TLC Run_flash->Analyze_fractions

Caption: Decision workflow for piperidine intermediate purification.

References

  • Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Scribd. (n.d.). TLC Solvent Selection for Separation.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • ResearchGate. (2020). Piperine Isolation and Characterization via Chromatographic technique.
  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions.
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?
  • Reddit. (n.d.). Triethylammonium after flash chromatography.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • MDPI. (n.d.). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • ResearchGate. (2025). (PDF) Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility.
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from The Journal of Physical Chemistry B.
  • Wel-ch.com. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Biotage. (2023). Three Key Strategies that make Flash Purification Greener.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • RSC Publishing. (n.d.). One-pot synthesis and application of novel amino-functionalized silica nanoparticles using guanidine as amino group.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • NIH. (2024). Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications.
  • Chromatography Forum. (2004). About Mobile Phase with Triethylamine.
  • ResearchGate. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • hplc-today. (2020). TO ADD OR NOT TO ADD.
  • ResearchGate. (2025). Synthesis and Rapid Characterization of Amine-Functionalized Silica.
  • Sigma-Aldrich. (n.d.). Application Note.

Sources

Optimization

Troubleshooting sodium borohydride reduction in multi-step synthesis

Welcome to the technical support center for sodium borohydride (NaBH₄) reductions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium borohydride (NaBH₄) reductions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation in multi-step synthesis. Here, we address common challenges and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience to ensure your success.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Incomplete Reaction or Low Yield

Q: My TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What are the likely causes and how can I fix this?

A: An incomplete reaction is a frequent issue with several potential root causes. Let's break them down:

  • Cause 1: Inactive or Decomposed Reagent. Sodium borohydride is sensitive to moisture and can decompose over time, especially if not stored under anhydrous conditions.

    • Solution: Always use freshly opened or properly stored NaBH₄. If you suspect the quality of your reagent, it is best to use a new bottle. A simple test for activity is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen gas evolution) should be observed.[1]

  • Cause 2: Insufficient Equivalents of NaBH₄. While theoretically one mole of NaBH₄ can reduce four moles of a ketone or aldehyde, in practice, this is rarely achieved.[2] The reagent can react with the solvent or be consumed in side reactions.

    • Solution: Increase the equivalents of NaBH₄ used. A common starting point is 1.5 to 2.0 equivalents relative to the substrate.[2] For less reactive ketones or when using solvents that react with NaBH₄, even higher excesses may be necessary.[1]

  • Cause 3: Low Reaction Temperature. While many NaBH₄ reductions are performed at 0 °C to control exothermicity, some less reactive ketones may require higher temperatures to proceed at a reasonable rate.

    • Solution: After the initial addition of NaBH₄ at a lower temperature, allow the reaction to warm to room temperature and stir for an extended period.[3] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[2]

  • Cause 4: Inappropriate Solvent Choice. The choice of solvent significantly impacts the reactivity of NaBH₄.

    • Solution: Protic solvents like methanol and ethanol are most common and generally effective.[1] Methanol is often preferred as it enhances the reducing power of NaBH₄. However, NaBH₄ reacts with these solvents, so a sufficient excess is needed.[4] For substrates sensitive to protic conditions, aprotic solvents like THF or a mixture of THF/methanol can be used.[1]

Issue 2: Formation of Unexpected Side Products

Q: I've isolated my product, but NMR analysis shows impurities. What are the possible side reactions, and how can I prevent them?

A: Side product formation often points to issues with substrate reactivity or reaction conditions. Here are some common scenarios:

  • Side Product 1: 1,4-Reduction of α,β-Unsaturated Carbonyls. When reducing α,β-unsaturated aldehydes or ketones, NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond (1,4-addition or conjugate addition) in addition to the desired 1,2-reduction of the carbonyl group.[5]

    • Solution: The Luche Reduction. To favor the 1,2-reduction and obtain the allylic alcohol, the reaction can be performed in the presence of a Lewis acid, most commonly cerium(III) chloride (CeCl₃).[5] This procedure, known as the Luche reduction, enhances the electrophilicity of the carbonyl carbon, promoting selective attack by the hydride.[5]

  • Side Product 2: Epimerization at an α-Stereocenter. If your substrate has a stereocenter adjacent to the carbonyl group, the basic nature of the alkoxide intermediate can lead to epimerization.

    • Solution: Running the reaction at a lower temperature can minimize epimerization. Additionally, using a milder base for the workup, if applicable, can also help preserve the stereochemical integrity.

  • Side Product 3: Reduction of Other Functional Groups. While NaBH₄ is known for its chemoselectivity towards aldehydes and ketones, under certain conditions, it can reduce other functional groups.[1]

    • Solution: Esters can be slowly reduced by NaBH₄, especially with a large excess of the reagent and at higher temperatures.[1][6] If your molecule contains an ester you wish to preserve, use a minimal excess of NaBH₄ and maintain a low reaction temperature. Carboxylic acids and amides are generally not reduced by NaBH₄ under standard conditions.[1][7]

Issue 3: Difficult Workup and Product Isolation

Q: After quenching my reaction, I'm having trouble with emulsions during extraction, or I'm getting a very low recovery of my product. What can I do?

A: Workup issues are common, particularly with the formation of boron salts.

  • Problem 1: Emulsion Formation. Boron byproducts can act as emulsifying agents, making phase separation difficult.

    • Solution 1: Acidic Quench. Carefully quench the reaction by the slow, portion-wise addition of an acidic solution (e.g., 1 M HCl) at 0 °C.[8] This protonates the alkoxide and neutralizes any remaining NaBH₄, converting boron species into more water-soluble forms. Be cautious, as this will generate hydrogen gas.[1]

    • Solution 2: Salting Out. Add a saturated solution of sodium chloride (brine) during the extraction.[9] This increases the ionic strength of the aqueous layer, breaking the emulsion and driving the organic product into the organic phase.

  • Problem 2: Product Trapped with Boron Species. The desired alcohol product can sometimes form stable complexes with boron, leading to low recovery.

    • Solution: After the initial quench, stir the biphasic mixture vigorously for an extended period (e.g., 30-60 minutes) to ensure complete hydrolysis of the borate esters.[9] In some cases, adding a diol like ethylene glycol can help to sequester the boron.

  • Problem 3: Product Solubility in the Aqueous Layer. If the product alcohol has high polarity, it may have significant solubility in the aqueous phase.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3][9] If the product is very polar, continuous liquid-liquid extraction may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of sodium borohydride reduction?

A1: The reduction of an aldehyde or ketone with NaBH₄ is a two-step process.[10] First, a hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[7][10] This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.[10] In the second step, a protic solvent (like methanol or water, often added during workup) protonates the negatively charged oxygen atom to yield the final alcohol product.[7][10]

Q2: How do I choose the right solvent for my NaBH₄ reduction?

A2: The choice of solvent is critical for a successful reduction. Here's a summary of common solvents and their properties:

SolventPropertiesTypical Use Case
Methanol (MeOH) Protic. Enhances reactivity of NaBH₄. Reacts with NaBH₄, requiring an excess of the reagent.[4]General-purpose solvent for most aldehyde and ketone reductions.[1]
Ethanol (EtOH) Protic. Similar to methanol but slightly less reactive with NaBH₄.A good alternative to methanol, especially for larger-scale reactions where the reaction with the solvent needs to be moderated.[1]
Tetrahydrofuran (THF) Aprotic. Does not react with NaBH₄.Used when the substrate is not soluble in alcohols or is sensitive to protic conditions. Often used in combination with a protic co-solvent like methanol to increase reactivity.[1]
Water (H₂O) Protic. NaBH₄ is soluble but decomposes, especially in acidic or neutral solutions.[4]Can be used, but the pH should be kept basic (pH > 9) to slow down the decomposition of NaBH₄.[4]

Q3: Can NaBH₄ reduce functional groups other than aldehydes and ketones?

A3: Sodium borohydride is a relatively mild and chemoselective reducing agent.[1] Under standard conditions, it will selectively reduce aldehydes and ketones in the presence of less reactive functional groups.[1] However, its reactivity can be enhanced to reduce other functionalities:

  • Esters: Can be reduced to alcohols, but the reaction is generally slow and requires higher temperatures and a large excess of NaBH₄.[1][7]

  • Carboxylic Acids: Are not typically reduced by NaBH₄ alone.[1][7] However, they can be reduced if first activated, for example, by conversion to a mixed anhydride.[11]

  • Amides and Nitriles: Are generally unreactive towards NaBH₄ under normal conditions.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for their reduction.

Q4: What are the key safety precautions when working with sodium borohydride?

A4: While safer than LiAlH₄, NaBH₄ still requires careful handling:

  • Moisture Sensitivity: NaBH₄ reacts with water and protic solvents to produce flammable hydrogen gas.[1] This reaction is exothermic and can cause the solvent to boil if the addition is too rapid. Always add NaBH₄ portion-wise to the solvent, especially at the beginning of the reaction.

  • Acid Incompatibility: NaBH₄ reacts violently with acidic solutions, rapidly releasing hydrogen gas.[1] Acidic quenches must be performed slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling NaBH₄. Work in a well-ventilated fume hood.

Section 3: Experimental Protocols & Visualizations

General Protocol for the Reduction of a Ketone

This protocol is a self-validating system that includes in-process monitoring.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq.) in methanol (0.1–0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) in small portions over 10-15 minutes. Monitor for gas evolution and ensure the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][9]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until gas evolution ceases and the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).[9]

  • Washing: Wash the combined organic layers with water and then with saturated aqueous sodium chloride (brine).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[2]

Visualizations

Mechanism of Ketone Reduction by NaBH₄

NaBH4_Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone R-C(=O)-R' Alkoxide_Borane R-CH(O⁻)-R' + BH₃ Ketone->Alkoxide_Borane Hydride Attack Hydride H-BH₃⁻ Alkoxide R-CH(O⁻)-R' Alcohol R-CH(OH)-R' Alkoxide->Alcohol Proton Transfer Proton_Source H-Solvent

Caption: The two-step mechanism of ketone reduction by sodium borohydride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction CheckReagent Is the NaBH₄ fresh and active? Start->CheckReagent CheckEquivalents Are there sufficient equivalents of NaBH₄? (≥1.5 eq) CheckReagent->CheckEquivalents Yes Solution_NewReagent Use new, anhydrous NaBH₄. CheckReagent->Solution_NewReagent No CheckTemp Is the reaction temperature adequate? CheckEquivalents->CheckTemp Yes Solution_IncreaseEq Increase equivalents to 2.0 or more. CheckEquivalents->Solution_IncreaseEq No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes Solution_IncreaseTemp Warm to RT or gently heat. CheckTemp->Solution_IncreaseTemp No Solution_ChangeSolvent Switch to a more suitable solvent (e.g., MeOH). CheckSolvent->Solution_ChangeSolvent No

Caption: A decision tree for troubleshooting low-yield NaBH₄ reductions.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • San Diego Mesa College. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

Sources

Troubleshooting

Alternative reagents for the synthesis of N-Boc-2-methyl-5-oxopiperidine

Welcome to the technical support center for the synthesis of N-Boc-2-methyl-5-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-2-methyl-5-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. We will explore the primary synthetic routes, focusing on the widely applicable Dieckmann condensation, and discuss alternative reagents to empower you with the flexibility to optimize this synthesis for your specific laboratory context.

Introduction: The Synthetic Challenge

N-Boc-2-methyl-5-oxopiperidine is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of complex nitrogen-containing scaffolds. Its synthesis, while conceptually straightforward, can present several challenges, including achieving efficient cyclization, minimizing side products, and ensuring the stereochemical integrity of the final product. This guide will provide the necessary insights to navigate these challenges effectively.

Primary Synthetic Route: A Two-Step Approach via Dieckmann Condensation

The most common and reliable method for the synthesis of N-Boc-2-methyl-5-oxopiperidine involves a two-step process: a Michael addition to form a diester precursor, followed by an intramolecular Dieckmann condensation to form the 5-oxopiperidine ring.

Synthetic_Workflow A Boc-L-alanine methyl ester C Michael Addition A->C B Ethyl acrylate B->C D Diester Precursor (tert-butyl (S)-2-(2-(ethoxycarbonyl)ethyl)pyrrolidine-1-carboxylate) C->D Formation of C-N bond E Dieckmann Condensation D->E Intramolecular Cyclization F N-Boc-2-methyl-5-oxopiperidine E->F

Caption: Overall synthetic workflow for N-Boc-2-methyl-5-oxopiperidine.

Detailed Experimental Protocol: Dieckmann Condensation Route

This protocol is a representative procedure and may require optimization based on your specific starting materials and laboratory conditions.

Step 1: Synthesis of the Diester Precursor via Michael Addition
  • Reaction Setup: To a solution of Boc-L-alanine methyl ester (1.0 eq.) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile (ACN), add a catalytic amount of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq.).

  • Addition of Michael Acceptor: Slowly add ethyl acrylate (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting Boc-L-alanine methyl ester is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude diester precursor can be purified by flash column chromatography on silica gel.[1]

Step 2: Intramolecular Dieckmann Condensation

Dieckmann_Mechanism Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Deprotonation Cyclized_Intermediate Cyclized Intermediate Enolate->Cyclized_Intermediate Intramolecular Attack Final_Product β-Keto Ester (Product) Cyclized_Intermediate->Final_Product Loss of Leaving Group (EtO-) Proton_Source Acidic Workup (H+) Cyclized_Intermediate->Proton_Source Protonation during workup Final_Product->Final_Product Base Strong Base (e.g., KOtBu) Base->Enolate

Caption: Simplified mechanism of the Dieckmann condensation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.2 eq.) in anhydrous THF.[2] Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Slowly add a solution of the purified diester precursor (1.0 eq.) in anhydrous THF to the cooled suspension of the base.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-2-methyl-5-oxopiperidine as a solid or oil.[1]

Alternative Reagents and Strategies

While the Dieckmann condensation with potassium tert-butoxide is a robust method, other reagents and strategies can be employed depending on substrate sensitivity, scale, and available resources.

Alternative Bases for Dieckmann Condensation

The choice of base is critical for the success of the Dieckmann condensation.[3]

BaseSolventTypical ConditionsAdvantagesDisadvantages
Potassium tert-butoxide (KOtBu) Toluene, THFReflux or RTHigh yields, effective for sterically hindered substrates.[3]Highly hygroscopic, requires strictly anhydrous conditions.
Sodium Hydride (NaH) THF, DMF0 °C to RTStrong, non-nucleophilic base.Can be pyrophoric, requires careful handling.[4]
Sodium Ethoxide (NaOEt) EthanolRefluxLess expensive than other strong bases.Can lead to transesterification side products.
Lithium diisopropylamide (LDA) THF-78 °C to RTVery strong, non-nucleophilic base, useful for less acidic substrates.Requires low temperatures, can be difficult to handle on a large scale.
Alternative Synthetic Route: From L-Glutamic Acid

An alternative approach involves the multi-step synthesis from the chiral pool starting material, L-glutamic acid. This method offers excellent stereocontrol. The key steps involve:

  • Protection and Reduction: Esterification of the carboxylic acid groups of L-glutamic acid, followed by N-Boc protection and reduction of the esters to a diol.

  • Activation and Cyclization: Conversion of the diol to a ditosylate, followed by cyclization with a suitable amine to form the piperidine ring. This method, however, is longer and may result in lower overall yields compared to the Dieckmann condensation route.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of N-Boc-2-methyl-5-oxopiperidine.

Troubleshooting_Tree Problem Low or No Yield of N-Boc-2-methyl-5-oxopiperidine Cause1 Incomplete Reaction Problem->Cause1 Cause2 Degradation of Starting Material Problem->Cause2 Cause3 Side Reactions (e.g., intermolecular condensation) Problem->Cause3 Cause4 Epimerization at C2 Problem->Cause4 Solution1 Increase reaction time/temperature. Use a stronger base. Cause1->Solution1 Solution2 Ensure anhydrous conditions. Use fresh, high-purity reagents. Cause2->Solution2 Solution3 Use high dilution conditions. Slowly add the diester to the base. Cause3->Solution3 Solution4 Use a less harsh base or lower reaction temperature. Cause4->Solution4

Caption: Troubleshooting decision tree for low yield in the final cyclization step.

Q1: The Dieckmann cyclization is not proceeding to completion. What should I do?

A1: Incomplete cyclization is a common issue. Consider the following:

  • Base Strength: Ensure your base is sufficiently strong and active. Potassium tert-butoxide and sodium hydride are highly effective but are sensitive to moisture. Use freshly opened or properly stored reagents.

  • Anhydrous Conditions: The presence of water or protic solvents will quench the strong base, halting the reaction. Ensure all glassware is flame-dried, and solvents are anhydrous.

  • Reaction Time and Temperature: While some Dieckmann condensations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time if necessary.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

A2: The most common side products are from intermolecular condensation, where two molecules of the diester react with each other. To minimize this:

  • High Dilution: Perform the reaction at a lower concentration to favor the intramolecular cyclization.

  • Slow Addition: Add the diester solution dropwise to the base suspension. This keeps the instantaneous concentration of the diester low, further promoting intramolecular reaction.

Q3: How can I confirm the structure and purity of my final product?

A3: The structure and purity of N-Boc-2-methyl-5-oxopiperidine should be confirmed by a combination of spectroscopic methods.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), the methyl group (doublet), and the piperidine ring protons. The presence of rotamers due to the amide bond may lead to broadened or multiple signals for the ring protons.
¹³C NMR A carbonyl signal for the ketone (~208 ppm), a carbonyl signal for the Boc group (~155 ppm), and signals for the piperidine ring carbons.
Mass Spectrometry (ESI-MS) The protonated molecular ion [M+H]⁺ at m/z 214.14.
Infrared (IR) Spectroscopy A strong absorption band for the ketone carbonyl (~1715 cm⁻¹) and the urethane carbonyl of the Boc group (~1690 cm⁻¹).

Q4: Is there a risk of racemization at the C2 position during the Dieckmann condensation?

A4: Yes, the use of a strong base can potentially lead to epimerization at the chiral center adjacent to the newly formed ketone. To mitigate this:

  • Use the Stoichiometric Amount of Base: Using a large excess of base can increase the risk of epimerization.

  • Control the Temperature: Running the reaction at lower temperatures (0 °C or below) can help to minimize this side reaction.

  • Chiral HPLC Analysis: The enantiomeric purity of the final product should be assessed by chiral HPLC if stereochemical integrity is critical for your application.

Conclusion

The synthesis of N-Boc-2-methyl-5-oxopiperidine is a key transformation for accessing a range of complex molecular architectures. A thorough understanding of the Dieckmann condensation, careful selection of reagents, and diligent reaction monitoring are paramount for a successful outcome. This guide provides a solid foundation for both the execution and troubleshooting of this important synthetic procedure.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. PubChem. [Link]

  • Intramolecular cyclization of N-Boc derivatives. ResearchGate. [Link]

  • Synthesis of novel pipecolic acid derivatives. Royal Society of Chemistry. [Link]

  • A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. IntechOpen. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • Characterization Data of Products. Supporting Information. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, is a common core in numerous therapeutic agents. Its conformational flexibility and the influence of various substituents on its chemical environment necessitate a thorough characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standard. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a key building block in synthetic organic chemistry. Through a comparative approach with structurally related analogs, this document aims to provide a deeper understanding of the subtle yet significant spectral variations that arise from positional isomerism and conformational effects.

Introduction to NMR Analysis of N-Boc-Piperidones

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring significantly influences its conformational dynamics and, consequently, its NMR spectrum. The bulky Boc group can introduce steric hindrance and restrict the ring's ability to undergo rapid chair-flips, often leading to a preferred conformation. Furthermore, the delocalization of the nitrogen lone pair into the carbonyl of the Boc group imparts a partial double bond character to the C-N bond, which can result in the observation of rotamers at lower temperatures. The presence of a ketone functionality and a methyl substituent on the piperidine ring, as in the case of our target molecule, further complicates the spectral analysis by introducing additional chemical shift dispersion and spin-spin coupling interactions.

A comprehensive understanding of these effects is crucial for the unambiguous assignment of all proton and carbon signals, which is the foundation for confirming the molecular structure and assessing its purity.

Spectral Analysis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Due to the limited availability of public experimental spectra for the title compound, this analysis is based on high-quality predicted NMR data, which serves as a reliable model for interpretation. This data is then compared with experimental data from closely related structural isomers to highlight key distinguishing features.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the methyl group, and the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H2~4.2 - 4.4Multiplet1H
H3ax~2.0 - 2.2Multiplet1H
H3eq~2.5 - 2.7Multiplet1H
H4ax~2.3 - 2.5Multiplet1H
H4eq~2.8 - 3.0Multiplet1H
H6ax~3.0 - 3.2Multiplet1H
H6eq~3.8 - 4.0Multiplet1H
2-CH₃~1.2Doublet3H
Boc (CH₃)₃~1.5Singlet9H

Interpretation:

  • The H2 proton , being adjacent to the nitrogen and the methyl-substituted carbon, is expected to be a complex multiplet in the downfield region of the aliphatic protons.

  • The protons on C3, C4, and C6 are diastereotopic and will appear as distinct multiplets. The axial and equatorial protons will have different chemical shifts due to their different orientations relative to the carbonyl group and the Boc group. Generally, protons in an axial orientation are more shielded (appear at a lower ppm) than their equatorial counterparts.

  • The methyl group at the C2 position will appear as a doublet due to coupling with the H2 proton.

  • The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet, typically around 1.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ketone)~208
C=O (Boc)~155
C(CH₃)₃ (Boc)~80
C2~50
C3~35
C4~40
C5~210
C6~45
2-CH₃~15
C(CH₃)₃ (Boc)~28

Interpretation:

  • The carbonyl carbon of the ketone (C5) is the most deshielded carbon and will appear significantly downfield, typically above 200 ppm.

  • The carbonyl carbon of the Boc group will also be in the downfield region, but at a lower chemical shift than the ketone.

  • The quaternary carbon of the tert-butyl group is also deshielded and will appear around 80 ppm.

  • The carbons of the piperidine ring will appear in the range of 35-55 ppm, with their exact chemical shifts influenced by the neighboring substituents.

  • The methyl carbon at C2 and the three equivalent methyl carbons of the Boc group will be the most shielded carbons, appearing in the upfield region of the spectrum.

Comparative Analysis with Structural Isomers

To provide a practical context for the predicted data, we will compare it with the experimental NMR data of a closely related isomer, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. The change in the position of the ketone group from C5 to C4 has a predictable and informative effect on the NMR spectra.

¹H NMR Comparison

In tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, the protons on C3 and C5 are now adjacent to the ketone. This will cause a significant downfield shift for these protons compared to their counterparts in the 5-oxo isomer.

Table 3: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm)

Protontert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (Predicted)tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (Experimental)Rationale for Difference
H3~2.0 - 2.7~2.3 - 2.8Protons on C3 in the 4-oxo isomer are α to the ketone, leading to deshielding.
H5N/A (ketone)~2.5 - 2.9Protons on C5 in the 4-oxo isomer are also α to the ketone.
H6~3.0 - 4.0~3.2 - 4.1The electronic environment of H6 is less affected by the positional change of the ketone.
¹³C NMR Comparison

The position of the ketone carbonyl carbon is the most obvious difference in the ¹³C NMR spectra. Additionally, the chemical shifts of the adjacent carbons will be significantly affected.

Table 4: Comparison of Key ¹³C NMR Chemical Shifts (δ, ppm)

Carbontert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (Predicted)tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (Experimental)Rationale for Difference
C4~40~209Position of the ketone carbonyl.
C5~210~41Position of the ketone carbonyl.
C3~35~45C3 is α to the ketone in the 4-oxo isomer, causing a downfield shift.

This comparative analysis demonstrates how subtle changes in molecular structure can lead to predictable and interpretable changes in NMR spectra, reinforcing the power of this technique for structural verification.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1]

NMR Data Acquisition Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneous Magnetic Field Lock->Shim H1_Acquire Acquire ¹H Spectrum Shim->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Shim->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phase Correction FT->Phase FT->Phase Baseline Baseline Correction Phase->Baseline Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Baseline->Reference Integrate Integrate ¹H Signals Reference->Integrate Peak_Pick Peak Pick ¹³C Signals Reference->Peak_Pick

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 1-Boc-2-methyl-piperidin-5-one

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 1-Boc-2-methyl-piperidin-5-one. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 1-Boc-2-methyl-piperidin-5-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the reasoning behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction: The Analytical Importance of a Privileged Scaffold

1-Boc-2-methyl-piperidin-5-one is a key building block in medicinal chemistry. The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group is fundamental in multi-step organic synthesis.[1] Accurate and robust analytical methods are therefore critical to verify the identity, purity, and stability of this intermediate and its subsequent products in the drug development pipeline.[2][3]

However, the unique structure of this molecule—possessing a basic nitrogen within the ring, a polar ketone, and a thermally labile Boc group—presents specific challenges for LC-MS analysis that demand careful method development.

Core Challenge: The Labile N-Boc Group and In-Source Fragmentation

The most significant challenge in the mass spectrometric analysis of N-Boc protected amines is the lability of the carbamate bond.[4] Even with a soft ionization technique like electrospray ionization (ESI), "in-source" fragmentation is common.[4] This occurs when the protonated molecule becomes energetically unstable and fragments within the ion source before it can be detected by the mass analyzer.

For 1-Boc-2-methyl-piperidin-5-one (Molecular Weight: 213.29 g/mol ), this typically manifests as the neutral loss of the tert-butyl group (56 Da) or the entire Boc group as isobutylene (56 Da) and CO2 (44 Da), resulting in a prominent ion at m/z 114.12, corresponding to the deprotected piperidone ring.[1][5] While this fragment is diagnostically useful, over-reliance on it can be misleading. The primary analytical goal is to observe the intact protonated molecule, [M+H]⁺ at m/z 214.15, to unequivocally confirm the compound's identity.

Comparative Analysis of LC-MS Methodologies

The optimal LC-MS method depends on the analytical objective, whether it's rapid confirmation of synthesis, precise quantification, or impurity profiling. Here, we compare key components of the methodology.

Chromatographic Separation: Reversed-Phase (RP) vs. HILIC

The polarity of 1-Boc-2-methyl-piperidin-5-one makes selecting the right chromatography mode crucial for achieving good peak shape and retention.

FeatureReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Hydrophobic (e.g., C18, Phenyl-Hexyl)Polar (e.g., bare silica, amide, diol)[6][7]
Mobile Phase High aqueous content, eluting with increasing organic solvent (e.g., Methanol, Acetonitrile).High organic content (>70% ACN), eluting with increasing aqueous/buffer.[6][8]
Retention Poor retention is common for polar compounds like piperidones.[9]Strong retention is expected due to partitioning into the water-enriched layer on the stationary phase.[7][8]
Peak Shape Can suffer from "tailing" due to interaction of the basic nitrogen with residual silanols on the silica support.Generally provides better peak shape for polar bases.
MS Sensitivity Good sensitivity.Often enhanced ESI sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation.[6]
Recommendation A C18 column with a low-pH mobile phase (e.g., 0.1% formic acid) is a viable starting point.[10] The acid protonates the piperidine nitrogen, improving retention slightly and ensuring good ionization.Superior choice. HILIC provides better retention and peak shape, moving the analyte away from the solvent front where matrix effects can be most pronounced.[6][9]
Ionization Source: ESI vs. APCI

The choice of ionization source is dictated by the analyte's polarity and thermal stability.

Ionization SourcePrincipleSuitability for 1-Boc-2-methyl-piperidin-5-one
Electrospray Ionization (ESI) A high voltage creates charged droplets from the LC eluent. The solvent evaporates, transferring charge to the analyte. Ideal for polar, ionizable compounds.[11][12][13]Highly suitable. The basic nitrogen of the piperidine ring is readily protonated in a slightly acidic mobile phase, making it an excellent candidate for positive-ion ESI.[12][14]
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is vaporized in a heated tube. A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. Better for less polar, more volatile, and thermally stable compounds.[13][15][16]Less suitable. While APCI can work, the required thermal vaporization step significantly increases the risk of thermal degradation and in-source fragmentation of the labile Boc group.[15]

Experimental Protocols and Data Interpretation

Optimized LC-MS Workflow

The following diagram outlines a robust workflow for the analysis of 1-Boc-2-methyl-piperidin-5-one.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (HILIC) cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Prepare 10 µg/mL solution in 50:50 ACN:H2O LC Inject 2 µL onto Amide HILIC Column Sample->LC Autosampler Ionization Positive Ion ESI LC->Ionization LC Eluent Analysis Full Scan (m/z 100-300) & MS/MS of m/z 214.15 Ionization->Analysis Ion Beam Confirm Confirm [M+H]⁺ at m/z 214.15 Analysis->Confirm Fragment Identify key fragments: m/z 158.13 (-C4H8) m/z 114.12 (-Boc) Confirm->Fragment

Caption: Optimized HILIC-ESI-MS/MS workflow for analysis.

Detailed Protocol: HILIC-MS/MS Method
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 1-Boc-2-methyl-piperidin-5-one in acetonitrile (ACN).

    • Dilute to a working concentration of 10 µg/mL in 50:50 ACN:Water. Causality: This ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions.

  • LC Conditions:

    • Column: Amide HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid. Causality: Ammonium formate acts as a buffer and improves peak shape, while formic acid ensures protonation of the analyte for ESI.

    • Mobile Phase B: 95:5 ACN:Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Gradient: 95% B (0-1 min), linear ramp to 60% B (1-5 min), hold at 60% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode:

      • Full Scan: m/z 100-300 to detect the molecular ion and any potential impurities.

      • Tandem MS (MS/MS): Product ion scan of precursor m/z 214.15. Use a low collision energy (e.g., 10-15 eV) to gently induce fragmentation.

Interpreting the Mass Spectra

A successful analysis will yield a full scan spectrum showing a base peak or significant peak at m/z 214.15 ([M+H]⁺). The MS/MS spectrum of this precursor is crucial for structural confirmation.

Caption: Predicted fragmentation pathway of protonated analyte.

  • Primary Fragment (Loss of Isobutylene): The most common initial fragmentation of a protonated N-Boc group is the loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate.[5][17] This will appear at m/z 158.13 .

  • Secondary Fragment (Loss of Boc): The subsequent loss of CO₂ from the carbamic acid, or the direct loss of the entire Boc group, yields the deprotected piperidone ring at m/z 114.12 .[1] The stability of the resulting ion often makes this the base peak in the MS/MS spectrum.[18][19]

Conclusion and Recommendations

For the reliable and sensitive analysis of 1-Boc-2-methyl-piperidin-5-one, a HILIC-ESI-MS/MS method is strongly recommended. This approach provides the necessary chromatographic retention for this polar molecule and uses a soft ionization technique to maximize the detection of the intact molecular ion, which is essential for unambiguous identification. By coupling this with tandem mass spectrometry, researchers can gain definitive structural confirmation through characteristic fragmentation patterns. This self-validating system, which checks for the precursor ion and its specific fragments, ensures the highest degree of confidence in analytical results, a necessity for advancing compounds through the rigorous drug development process.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. NIH. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]

  • When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available at: [Link]

  • HILIC: The Pros and Cons. LCGC International. Available at: [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed. Available at: [Link]

  • What is the difference between HILIC columns VS normal/reverse columns. uHPLCs. Available at: [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. NIH. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. Dr. Rainer Glaser. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. Available at: [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. ResearchGate. Available at: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Spectroscopic Characterization of Piperidine Synthesis Intermediates: A Comparative Guide

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is a cornerstone of modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is a cornerstone of modern medicinal chemistry. The precise control over the synthetic route and the purity of the final product hinge on the accurate characterization of reaction intermediates. This guide provides a comparative analysis of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of piperidine synthesis intermediates.

The Importance of Intermediate Characterization

In multi-step syntheses, intermediates can be fleeting, unstable, or produced in mixtures. Their unambiguous identification is crucial for:

  • Reaction Monitoring: To determine if a reaction has gone to completion.

  • Byproduct Identification: To understand side reactions and optimize reaction conditions.

  • Stereochemical Control: To confirm the desired stereochemistry in asymmetric syntheses.

  • Regulatory Compliance: To ensure the purity and quality of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For piperidine synthesis intermediates, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR of a Piperidine Intermediate

  • Sample Preparation: Dissolve ~5-10 mg of the dried intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Data Interpretation:

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H (amine)1.0 - 3.5 (broad)SingletN/A
N-H (amide)7.5 - 8.5 (broad)SingletN/A
C-H (axial, adjacent to N)~2.5 - 2.8MultipletJ_ax,ax ≈ 10-13 Hz, J_ax,eq ≈ 2-5 Hz
C-H (equatorial, adjacent to N)~2.9 - 3.2MultipletJ_eq,ax ≈ 2-5 Hz, J_eq,eq ≈ 2-4 Hz
C-H (other ring protons)1.4 - 1.9Multiplets-
Protons on substituentsVariableVariableVariable

Note: Chemical shifts can vary significantly depending on the solvent and the presence of other functional groups.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR of a Piperidine Intermediate

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the data similarly to ¹H NMR.

Data Interpretation:

Carbon TypeTypical Chemical Shift (δ, ppm)
C adjacent to N40 - 60
Other ring carbons20 - 40
Carbonyl (e.g., in an amide intermediate)160 - 180
Carbons on substituentsVariable

Infrared (IR) Spectroscopy: A Quick and Powerful Tool for Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence or absence of key functional groups. This is particularly useful for monitoring the progress of a reaction, for example, the reduction of a carbonyl group or the appearance of an N-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance/Disappearance in Piperidine Synthesis
N-H (amine/amide)3300 - 3500 (medium, often broad)Appearance upon reduction of a pyridine ring or deprotection of a nitrogen.
C=O (amide)1630 - 1680 (strong)Present in N-acylated intermediates.
C=O (ketone)1705 - 1725 (strong)Present in piperidone intermediates. Disappears upon reduction.
C=N1640 - 1690 (variable)Present in imine intermediates.
C-N1020 - 1250 (medium)Present in all piperidine structures.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Information

Mass spectrometry provides the molecular weight of the intermediate and, through fragmentation analysis, can offer further structural clues. It is an extremely sensitive technique, requiring only a very small amount of sample.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mobile phase.

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

Data Interpretation:

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The most important piece of information, confirming the molecular weight of the intermediate.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. For example, the loss of substituents or cleavage of the piperidine ring can be observed. Common fragmentation pathways for piperidines often involve α-cleavage next to the nitrogen atom.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Detailed molecular structure, connectivity, stereochemistryPresence/absence of functional groupsMolecular weight, elemental composition (HRMS), fragmentation
Sensitivity Low (mg scale)Moderate (µg-mg scale)High (ng-pg scale)
Sample Throughput LowHighHigh
Cost HighLowHigh
Key Application in Piperidine Synthesis Unambiguous structure elucidation of isolated intermediates.Rapid reaction monitoring for functional group transformations.Confirmation of molecular weight, analysis of crude reaction mixtures (LC-MS).

Workflow for Spectroscopic Characterization

The choice and sequence of spectroscopic techniques often follow a logical workflow.

G cluster_synthesis Piperidine Synthesis Start Starting Materials Reaction1 Reaction Step 1 Start->Reaction1 Intermediate1 Intermediate 1 Reaction1->Intermediate1 Reaction2 Reaction Step 2 Intermediate1->Reaction2 IR IR Spectroscopy Intermediate1->IR Quick functional group check MS Mass Spectrometry Intermediate1->MS Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Intermediate1->NMR Full Structure Elucidation FinalProduct Final Piperidine Derivative Reaction2->FinalProduct FinalProduct->IR Confirm functional groups FinalProduct->MS Confirm Final MW FinalProduct->NMR Confirm Final Structure & Purity

Comparative

A Comparative Guide to the Synthesis and Properties of Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate and Tert-butyl 4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, piperidine scaffolds are of paramount importance, serving as foundational structures in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, piperidine scaffolds are of paramount importance, serving as foundational structures in a vast array of therapeutic agents. The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties, making the selection of appropriately substituted building blocks a critical decision in the synthetic design process. This guide provides an in-depth comparison of two isomeric piperidinone building blocks: tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate. We will delve into their synthesis, compare their physicochemical properties, and discuss how their structural differences may influence their reactivity and utility in synthetic workflows.

Introduction to the Isomers

Tert-butyl 4-oxopiperidine-1-carboxylate, often referred to as N-Boc-4-piperidone, is a commercially available and widely utilized building block in the synthesis of numerous pharmaceuticals, including analgesics such as fentanyl.[1] Its symmetrical nature and the reactivity of the 4-keto group make it a versatile intermediate.

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a less common isomer, introduces two key structural modifications: the relocation of the ketone from the 4- to the 5-position and the addition of a methyl group at the 2-position. These changes break the molecule's symmetry and introduce a chiral center, which can have profound implications for its chemical and biological properties. This guide aims to provide a clear comparison to aid researchers in selecting the optimal isomer for their specific synthetic goals.

Synthesis and Methodologies

The synthetic accessibility of a building block is a crucial factor in its practical application. Here, we compare established and plausible synthetic routes for both isomers.

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate is well-established and can be achieved through several high-yielding methods. A common and efficient two-step process starts from 4-piperidone hydrochloride hydrate.

Step 1: Boc-Protection of 4-Piperidone

The nitrogen of 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group to modulate its reactivity.

*dot digraph "Synthesis_of_tert_butyl_4_oxopiperidine_1_carboxylate_Step1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} *dot Figure 1: Boc-protection of 4-piperidone.

Experimental Protocol: Boc-Protection of 4-Piperidone

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, triethylamine (1.5 eq) is added, and the mixture is stirred for 5 minutes.

  • Di-tert-butyl dicarbonate (1.3 eq) is added in portions, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Alternative Route: Oxidation of N-Boc-4-hydroxypiperidine

An alternative route involves the oxidation of the corresponding alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate. This method is also highly efficient and offers a choice of various oxidation reagents.[2]

*dot digraph "Synthesis_of_tert_butyl_4_oxopiperidine_1_carboxylate_Step2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} *dot Figure 2: Oxidation of N-Boc-4-hydroxypiperidine.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [2]

  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.2 eq) is added in one portion.

  • The reaction is stirred at room temperature for 1-3 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the product.

Plausible Synthesis of tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate

The proposed synthesis would start from a suitably substituted acyclic precursor, which could be assembled through a Michael addition followed by N-protection and esterification.

*dot digraph "Synthesis_of_tert_butyl_2_methyl_5_oxopiperidine_1_carboxylate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} *dot Figure 3: Proposed synthesis of the 2-methyl-5-oxo isomer.

Proposed Experimental Workflow

  • Michael Addition: Reaction of ethyl 2-aminopropanoate with methyl acrylate would yield the acyclic diester intermediate.

  • N-Boc Protection: The secondary amine of the diester would be protected using di-tert-butyl dicarbonate.

  • Dieckmann Condensation: The N-Boc protected diester would then be subjected to an intramolecular cyclization using a strong base, such as sodium ethoxide, to form the β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester would be hydrolyzed and decarboxylated under acidic or basic conditions to yield the final product, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices: The Dieckmann condensation is a logical choice for the formation of the 5-oxopiperidine ring, as it is a classic and reliable method for creating cyclic ketones from acyclic diesters. The order of steps ensures that the nitrogen is protected before the cyclization, preventing unwanted side reactions.

Comparative Physicochemical Properties

The seemingly subtle differences in the structures of these two isomers lead to distinct physicochemical properties, which are summarized in the table below.

Propertytert-Butyl 2-methyl-5-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylate
Molecular Formula C₁₁H₁₉NO₃C₁₀H₁₇NO₃
Molecular Weight 213.27 g/mol 199.25 g/mol
Appearance Not specified (likely an oil or low-melting solid)White to slightly yellow crystalline powder[3]
Melting Point Not available73-77 °C
Calculated LogP ~1.5~0.6
Solubility Not specifiedSoluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2)[1]

Expertise & Experience Insights:

  • Polarity and Solubility: The higher calculated LogP of the 2-methyl-5-oxo isomer suggests it is more lipophilic and likely less soluble in aqueous media compared to the 4-oxo isomer. This is an important consideration for reaction conditions and purification, as well as for the ADME properties of downstream drug candidates.

  • Physical State: The presence of the methyl group in the 2-methyl-5-oxo isomer may disrupt crystal packing, potentially leading to a lower melting point or an oily physical state at room temperature compared to the crystalline 4-oxo isomer.

  • Chirality: The 2-methyl-5-oxo isomer is chiral, meaning it exists as a pair of enantiomers. For applications in drug development, this necessitates either a stereoselective synthesis or the separation of enantiomers, adding a layer of complexity to its use.

Reactivity and Synthetic Utility: A Comparative Analysis

The position of the ketone and the presence of the methyl group significantly influence the reactivity of these two building blocks.

tert-Butyl 4-oxopiperidine-1-carboxylate:

The symmetrical nature of the 4-oxo isomer simplifies its reactivity. The ketone at the 4-position is readily accessible for a variety of transformations, including:

  • Reductive amination: A cornerstone reaction for introducing diversity at the 4-position, widely used in the synthesis of fentanyl and its analogues.[4]

  • Wittig and related olefination reactions: To introduce exocyclic double bonds.

  • Grignard and organolithium additions: To form tertiary alcohols.

  • Enolate chemistry: The two sets of α-protons are equivalent, simplifying reactions involving enolate formation.

tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate:

The 2-methyl-5-oxo isomer presents a more complex reactivity profile:

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder reactions at the adjacent nitrogen and the 5-keto group, potentially requiring more forcing reaction conditions or leading to different stereochemical outcomes compared to an unsubstituted ring.

  • Regioselectivity of Enolate Formation: The ketone at the 5-position has two non-equivalent sets of α-protons (at C4 and C6). This can lead to mixtures of regioisomers in reactions involving enolate formation, requiring careful control of reaction conditions (e.g., choice of base, temperature) to achieve selectivity.

  • Chiral Induction: The existing stereocenter at the 2-position can influence the stereochemical outcome of reactions at the 5-keto group, a phenomenon known as diastereoselective induction. This can be a powerful tool for controlling the stereochemistry of downstream products but also requires careful consideration and optimization.

*dot digraph "Reactivity_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot Figure 4: Key reactivity differences.

Conclusion and Future Perspectives

Tert-butyl 4-oxopiperidine-1-carboxylate is a readily accessible, symmetrical, and versatile building block with well-defined reactivity, making it a workhorse in medicinal chemistry. Its primary utility lies in the straightforward introduction of substituents at the 4-position.

In contrast, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate offers opportunities for more complex molecular architectures due to its inherent asymmetry and chirality. While its synthesis is less documented and its reactivity more nuanced, it provides a scaffold for generating diastereomeric products and exploring a different region of chemical space. The choice between these two isomers will ultimately depend on the specific goals of the synthetic chemist. For rapid and predictable diversification at the 4-position, the 4-oxo isomer is the clear choice. For the construction of more complex, chiral molecules where the 2-methyl and 5-oxo substitution pattern is desired, the additional synthetic effort required for the 2-methyl-5-oxo isomer may be well justified.

Further research into the stereoselective synthesis and reactivity of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate would be highly valuable to the drug discovery community, potentially unlocking new avenues for the development of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735900, tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link].

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • BenchChem (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Sources

Validation

A Comparative Guide to Nitrogen Protecting Groups in Synthesis: N-Boc vs. The Field

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is a cornerstone of success. Amines,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and often reactive centers, necessitate temporary masking to prevent unwanted side reactions. The choice of the right nitrogen protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall feasibility of a synthetic route.

This guide provides an in-depth technical comparison of the most widely used nitrogen protecting groups, with a focus on the versatile tert-butoxycarbonyl (Boc) group against its common alternatives: the carbobenzyloxy (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Ts) groups. We will delve into their chemical properties, stability profiles, deprotection conditions, and the strategic implications of their use, supported by experimental data and established protocols.

The Contenders: A Strategic Overview

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[1] The selection of a protecting group is therefore intrinsically linked to the overall synthetic strategy, especially the concept of orthogonality . Orthogonal protecting groups can be removed selectively in any order in the presence of other protecting groups, allowing for precise control over complex synthetic sequences.[2]

Table 1: Key Characteristics of Common Nitrogen Protecting Groups

FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Carboxybenzyl)N-Fmoc (9-Fluorenylmethyloxycarbonyl)N-Ts (p-Toluenesulfonyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-C₁₅H₁₁O₂-p-CH₃C₆H₄SO₂-
Lability Acid-labileHydrogenolysisBase-labileReductive/Strongly Acidic
Typical Deprotection TFA, HClH₂, Pd/CPiperidine, DBUNa/NH₃, HBr, SmI₂
Stability Stable to base, hydrogenolysis, and most nucleophiles.Stable to acid and base.Stable to acid and hydrogenolysis.Very stable to a wide range of conditions, including strong acids and bases.
Key Advantages Highly versatile, orthogonal to Fmoc and Cbz, widely used in SPPS.Stable, orthogonal to Boc and Fmoc.Mild deprotection, orthogonal to Boc and Cbz, central to modern SPPS.Extremely robust, useful when harsh conditions are required in subsequent steps.
Common Side Reactions Formation of t-butyl cation can lead to alkylation of sensitive residues.Catalyst poisoning by sulfur-containing amino acids.Dibenzylfulvene adduct formation, diketopiperazine formation in dipeptides.Difficult to remove, harsh conditions may not be compatible with sensitive functional groups.

N-Boc: The Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably one of the most common nitrogen protecting groups in non-peptide chemistry and a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[3] Its popularity stems from its ease of introduction, general stability, and facile removal under acidic conditions.

Protection and Deprotection Mechanisms

Protection of an amine with the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[4] The reaction is generally high-yielding and proceeds under mild conditions.

Amine R-NH₂ Intermediate [Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Byproducts + t-BuOH + CO₂ + Base-H⁺

Figure 1: General workflow for N-Boc protection.

Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.

ProtectedAmine R-NH-Boc Protonated [Protonated Intermediate] ProtectedAmine->Protonated Acid H⁺ Acid->Protonated CarbamicAcid R-NH-COOH Protonated->CarbamicAcid Loss of t-butyl cation Amine R-NH₂ CarbamicAcid->Amine Decarboxylation Byproducts + CO₂ + (CH₃)₂C=CH₂ Start Molecule with Boc, Fmoc, and Cbz protected amines Deprotect_Fmoc Base (e.g., Piperidine) Start->Deprotect_Fmoc Deprotect_Boc Acid (e.g., TFA) Start->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Start->Deprotect_Cbz Intermediate_Fmoc Fmoc group removed Deprotect_Fmoc->Intermediate_Fmoc Intermediate_Boc Boc group removed Deprotect_Boc->Intermediate_Boc Intermediate_Cbz Cbz group removed Deprotect_Cbz->Intermediate_Cbz

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpiperidine Analogs

Introduction: The Significance of the 2-Methylpiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Methylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, sp³-rich framework that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[3] Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds, enhancing binding affinity and modulating physicochemical properties like solubility.[2]

Within this important class, the 2-methylpiperidine moiety provides a simple yet impactful chiral center adjacent to the nitrogen atom. This seemingly minor addition introduces stereochemical complexity that can profoundly influence biological activity, receptor selectivity, and metabolic stability. The orientation of the methyl group—either axial or equatorial—can dictate the overall shape of the molecule and its ability to fit into a binding pocket. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2-methylpiperidine analogs across diverse biological targets, synthesizing data from key studies to illuminate the principles guiding the design of next-generation therapeutics. We will explore how subtle modifications to this core structure drive potency and selectivity, offering insights for researchers in drug discovery and development.

Synthetic Strategies: Building the Analog Library

A robust SAR study hinges on the efficient synthesis of a diverse library of analogs. The 2-methylpiperidine core is accessible through several established synthetic routes, which allow for systematic modification at the nitrogen (N1), the C4 position, and other sites on the ring.

A primary strategy involves the catalytic hydrogenation of substituted 2-methylpyridines. This method is often high-yielding and can be controlled to produce specific stereoisomers. Another powerful technique is the intramolecular aza-Michael addition reaction (IMAMR) , which is effective for constructing the piperidine ring with high diastereoselectivity.[1] For instance, bases like tetrabutylammonium fluoride (TBAF) have been successfully used to promote the cyclization of acyclic precursors to yield 2,6-trans-disubstituted piperidines.[1]

Below is a generalized workflow for generating a library of N-substituted 2-methylpiperidine analogs, a common approach in exploring the SAR around the basic nitrogen center.

G cluster_0 Starting Materials cluster_1 Core Synthesis & Derivatization cluster_2 Final Products A 2-Methylpyridine C Catalytic Hydrogenation (e.g., H2, PtO2) A->C Reduction B Alkyl/Aryl Halide (R-X) E N-Alkylation / N-Arylation (e.g., NaH, K2CO3) B->E D 2-Methylpiperidine C->D D->E Nucleophilic Substitution F Library of N-Substituted 2-Methylpiperidine Analogs E->F G cluster_0 Structural Modifications cluster_1 Impact on Activity SAR Key SAR Trends for nAChR Activity N_Sub N1-Substituent Large aromatic groups Potency Increased Potency N_Sub->Potency Stereo C2-Stereocenter (S) enantiomer often preferred Selectivity Enhanced Selectivity Stereo->Selectivity Quat Nitrogen Charge Quaternary salts lead to antagonism Function Shift in Function (Agonist -> Antagonist) Quat->Function

Caption: SAR summary for 2-methylpiperidine analogs as nAChR modulators.

P2Y₁₄ Receptor Antagonists

The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) involved in inflammatory signaling, making it an attractive target for conditions like asthma and chronic pain. [4]A naphthalene-based antagonist featuring a 2-methyl-4-phenylpiperidine moiety has been the subject of detailed SAR studies.

Key SAR Insights:

  • Bridged Systems: Introducing conformational rigidity by adding bridged methylene groups to the piperidine ring was explored. Fused cyclopropane rings at the 2,3- or 3,4-positions were well-tolerated but did not improve potency, suggesting the flexible chair conformation is optimal for receptor binding. [4]* Substitutions at C4: The phenyl group at the C4 position is critical for activity. Modifications to this group, such as adding a bromine atom, can be used to fine-tune properties without losing affinity. [4]* Replacement of Piperidine Ring: Replacing the 6-membered piperidine ring with a smaller 5-membered pyrrolidine ring resulted in a significant loss of activity, indicating that the size and geometry of the piperidine scaffold are essential. [4] Table 2: SAR of 2-Methylpiperidine Analogs as P2Y₁₄R Antagonists

Compound IDModification to 2-Methyl-4-phenylpiperidine CoreIC₅₀ (nM)Reference
Lead CmpdNone8.0[4]
Analog DPyrrolidine ring instead of piperidine>10,000[4]
Analog EFused cyclopropane bridge (at C2, C3)15.0[4]
Analog F4-(4-Bromophenyl) substituent9.2[4]
MenA Inhibitors for Tuberculosis Therapy

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for new anti-TB drugs. [5]SAR studies on a series of piperidine-based MenA inhibitors have revealed critical structural requirements for potency.

Key SAR Insights:

  • Central Linker: The piperidine ring acts as a central scaffold. The nature of the ether linkage connecting it to other aromatic fragments is crucial.

  • N-Substituent: Small, non-polar N-alkyl groups like N-methyl were found to be optimal. Larger groups or polar substituents were detrimental to activity.

  • Side Chains: A diphenylmethanone O-methyl oxime moiety was identified as a key pharmacophore. Modifications to the aromatic rings of this group significantly impacted potency, with halogen substitutions often proving beneficial. [5] Table 3: SAR of Piperidine Analogs as MenA Inhibitors

Compound IDN1-SubstituentR' Group on DiphenylmethanoneMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)Reference
Lead Cmpd 1-CH₃4-Cl2210[5]
Analog G-H4-Cl>100>100[5]
Analog H-CH₃3-Cl138[5]
Analog I-CH₂CH₃4-Cl4521[5]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of a 2-methylpiperidine analog.

Protocol 1: Synthesis of a MenA Inhibitor Precursor

This protocol is adapted from the synthesis of (4-chlorophenyl)(3-methoxyphenyl)methanone, a key intermediate for MenA inhibitors. [5] Objective: To synthesize a benzophenone intermediate via Grignard reaction.

Materials:

  • 3-iodoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (2M solution in THF)

  • 4-chloro-N-methoxy-N-methylbenzamide (Weinreb amide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve 3-iodoanisole (18.1 mmol) in 40 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Add isopropylmagnesium chloride (20.0 mmol) dropwise via syringe, maintaining the temperature at -15 °C. Stir for 1 hour at this temperature to ensure formation of the Grignard reagent.

  • Cool the reaction mixture to -75 °C (e.g., using a dry ice/acetone bath).

  • In a separate flask, dissolve 4-chloro-N-methoxy-N-methylbenzamide (6.5 mmol) in 10 mL of anhydrous THF.

  • Add the Weinreb amide solution dropwise to the cold Grignard reagent solution.

  • Allow the reaction to slowly warm to 0 °C and stir for 3 hours.

  • Quench the reaction by slowly adding 65 mL of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 70 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexanes gradient) to yield the pure ketone. [5]

Protocol 2: In Vitro MenA Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of a test compound against the MenA enzyme. [5] Objective: To quantify the inhibitory potency of a 2-methylpiperidine analog on MenA enzymatic activity.

Materials:

  • Purified recombinant M. tuberculosis MenA enzyme

  • 1,4-dihydroxy-2-naphthoate (DHNA) substrate

  • Farnesyl pyrophosphate (FPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader for measuring fluorescence or absorbance

Step-by-Step Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).

  • Add 88 µL of assay buffer containing the MenA enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mixture containing DHNA and FPP.

  • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the reaction product using a suitable detection method (e.g., a coupled assay that produces a fluorescent signal).

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value. [5]

Conclusion and Future Directions

The comparative analysis of 2-methylpiperidine analogs reveals several overarching principles. First, the N1 substituent is a critical handle for modulating potency and selectivity across diverse target classes. Its optimal size, polarity, and chemical nature are highly target-dependent. Second, the stereochemistry at C2 is a consistent factor in achieving high affinity, underscoring the importance of chiral synthesis and separation in developing these compounds. Finally, the piperidine ring itself often serves as a rigid, conformationally defined scaffold that is superior to more flexible or differently sized heterocyclic systems.

Future research should focus on leveraging these principles for multi-target drug design, particularly for complex conditions like neurodegenerative diseases where modulating several pathways may be beneficial. [6][7]The development of novel synthetic methodologies to access more complex and diverse 2-methylpiperidine scaffolds will continue to be a priority. By combining empirical SAR data with computational modeling, researchers can more efficiently navigate the chemical space and design next-generation 2-methylpiperidine analogs with superior efficacy and safety profiles.

References

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • PubMed Central. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. NIH. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. Available at: [Link]

  • PubMed. (n.d.). Peptidyl alpha-ketoamides with nucleobases, methylpiperazine, and dimethylaminoalkyl substituents as calpain inhibitors. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • ACS Publications. (n.d.). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • SciSpace. (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. SciSpace.
  • MDPI. (n.d.). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Pre-Disposal Safety Assessment: Know Your Compound

Before handling waste, a thorough understanding of the compound's properties and associated hazards is critical. This initial assessment dictates the necessary precautions for safe handling and disposal.

Chemical Identification

A precise identification is the foundation of any safety protocol.

PropertyValue
IUPAC Name tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate[1]
Synonyms 1-Boc-2-methyl-piperidin-5-one, 1-Boc-6-methyl-3-piperidone[1]
CAS Number 362704-66-3[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Physical Form Solid[2]
Hazard Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific risks that must be managed.

GHS Hazard CodeHazard StatementSource
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Signal Word Warning [1][2]

The causality for these classifications lies in the chemical's structure. The piperidone ring and its functional groups can interact with biological tissues, leading to irritation upon contact or inhalation. Therefore, exposure must be minimized at all stages, from initial use to final disposal.

Required Personal Protective Equipment (PPE)

Based on the hazard analysis, the following minimum PPE is mandatory when handling this chemical or its waste. The type of equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3]

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles that meet standards like OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be appropriate for larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[4]

Waste Characterization and Segregation

Proper characterization is a legal and safety requirement. Due to its identified hazards, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate must be managed as a hazardous chemical waste stream.

The primary principle of waste management is segregation. Never mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions or create a complex, expensive-to-dispose-of waste mixture.

start Waste Generated: tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate decision1 Is the waste pure or in a simple solvent? start->decision1 pure_path Treat as single-stream hazardous chemical waste. decision1->pure_path Yes mixed_path Is it mixed with other hazardous materials? decision1->mixed_path No end_node Proceed to Containerization (Section 4) pure_path->end_node mixed_path->pure_path No (e.g., trace impurities) segregate Segregate and label with ALL chemical components. Consult EHS. mixed_path->segregate Yes segregate->end_node

Caption: Waste Characterization Decision Flowchart.

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

Small Spills (Contained within a fume hood)
  • Ensure Personal Safety: Keep your face shield and gloves on.

  • Restrict Access: Alert others in the immediate area.

  • Containment: Use an inert absorbent material like sand, vermiculite, or diatomaceous earth to cover the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container and manage it according to the disposal procedures in Section 4.

Large Spills (Outside of primary containment)
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your supervisor and institutional EHS department at once.

  • SECURE: If safe to do so, close the door to the affected area to contain vapors.

  • AWAIT RESPONSE: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.

Step-by-Step Disposal Procedure

The disposal process must adhere to the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste "from cradle to grave."[6]

For Small (Research) Quantities
  • Containerization:

    • Place solid waste directly into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) screw-top jar).

    • The container must be in good condition, free of leaks or residues on the outside.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate" and its CAS number. List all other components and their approximate percentages.

    • Indicate the hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).

    • Write the date accumulation started.

  • Storage (Satellite Accumulation Area - SAA):

    • Store the sealed and labeled container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

    • The container must remain closed except when adding waste.[3]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Pickup and Disposal:

    • Once the container is full, or before the regulatory time limit is reached, arrange for pickup by your institution's EHS department. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

A 1. Generate Waste at Lab Bench B 2. Select Compatible Waste Container A->B C 3. Affix & Complete Hazardous Waste Label B->C D 4. Place Waste in Container & Secure Lid C->D E 5. Store in Designated Satellite Accumulation Area with Secondary Containment D->E F 6. Request Pickup by EHS Department E->F G 7. Transport to Central Accumulation Area F->G H 8. Shipment to licensed TSDF via Manifest G->H

Caption: Laboratory Waste Disposal Workflow.

For Bulk (Development) Quantities

The disposal of bulk quantities follows the same principles but with more stringent regulatory oversight regarding generator status (e.g., Small Quantity Generator vs. Large Quantity Generator).

  • Waste Counting: The total amount of hazardous waste generated per month must be calculated to determine your facility's generator status under RCRA.[7]

  • Accumulation: Large quantities may need to be stored in a Central Accumulation Area (CAA) which has stricter requirements for weekly inspections, contingency plans, and personnel training.

  • Manifesting: All shipments of bulk hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.

For all bulk disposal, it is imperative to work directly with your EHS department and a certified hazardous waste disposal vendor.

Regulatory Framework

All disposal activities are governed by a hierarchy of regulations.

  • Federal: The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides the national framework for hazardous waste management.[8][9] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[8]

  • State: Many states are authorized to operate their own hazardous waste programs, which can be more stringent than federal law.[6]

  • Institutional: Your specific university or company will have its own EHS policies and procedures that translate federal and state law into actionable protocols for your laboratory.

It is your responsibility as a researcher to be familiar with all three levels of regulation.

References

  • PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.[Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]

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